4-(2H-1,2,3-Triazol-2-YL)piperidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(triazol-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQRNXDYZQNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459357 | |
| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765270-45-9 | |
| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a direct, established synthetic protocol in the current literature, this guide outlines a feasible multi-step synthesis based on well-documented organic reactions. The proposed route focuses on the regioselective N-alkylation of the 1,2,3-triazole ring, a critical step in obtaining the desired 2-substituted isomer.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-stage process. The core of this strategy involves the protection of the piperidine nitrogen, introduction of a suitable leaving group at the 4-position, subsequent N-alkylation of 1,2,3-triazole, and final deprotection. The regioselectivity of the triazole alkylation is a key challenge, as both N1 and N2 isomers can be formed. The reaction conditions outlined in this guide are selected to favor the formation of the desired N2-alkylated product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of N-Boc-4-iodopiperidine (Intermediate 1)
This stage involves the conversion of the hydroxyl group of commercially available N-Boc-4-hydroxypiperidine into a more reactive leaving group, iodide, to facilitate the subsequent nucleophilic substitution by the triazole.
Reaction Scheme:
Experimental Protocol:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq) sequentially.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add iodine (1.2 eq) in portions.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic layers, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with hexane to remove triphenylphosphine oxide and filter.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-4-iodopiperidine as a colorless oil.
| Reagent/Solvent | Molar Ratio/Concentration | Reference |
| N-Boc-4-hydroxypiperidine | 1.0 eq | [1] |
| Triphenylphosphine | 1.3 eq | [1] |
| Imidazole | 1.5 eq | [1] |
| Iodine | 1.2 eq | [1] |
| Dichloromethane | - | [1] |
| Yield | ~93% | [1] |
Stage 2: N-Alkylation of 1,2,3-Triazole (Formation of Intermediate 2)
This crucial step involves the reaction of the activated piperidine derivative with 1,2,3-triazole. The regioselectivity of this reaction is influenced by the reaction conditions. The use of a suitable base and a polar aprotic solvent can favor the formation of the thermodynamically more stable N2-isomer.[2][3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 1,2,3-triazole (1.2 eq) in anhydrous dimethylformamide (DMF), add a base such as triethylamine (Et₃N) (1.5 eq).
-
Add N-Boc-4-iodopiperidine (1.0 eq) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a crude mixture of the N1 and N2 isomers.
| Reagent/Solvent | Molar Ratio/Concentration | Note | Reference |
| N-Boc-4-iodopiperidine | 1.0 eq | - | - |
| 1,2,3-Triazole | 1.2 eq | - | [2] |
| Triethylamine (Et₃N) | 1.5 eq | Base | [2] |
| Dimethylformamide (DMF) | - | Solvent | [2] |
| Yield (Isomer Mixture) | Variable | Separation required | - |
Note on Regioselectivity: The alkylation of unsubstituted 1,2,3-triazole typically yields a mixture of N1 and N2 isomers. The N2 isomer is generally the thermodynamically more stable product.[3] The ratio of isomers can be influenced by factors such as the solvent, base, and temperature.[2] Purification by column chromatography is necessary to separate the desired N2 isomer.
Stage 3: Purification of N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (Intermediate 3)
The separation of the N1 and N2 isomers is typically achieved by silica gel column chromatography.
Experimental Protocol:
-
Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., DCM).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect the fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure N2 isomer and remove the solvent under reduced pressure.
Stage 4: N-Boc Deprotection (Final Product)
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.[4][5]
Caption: Deprotection strategies for the N-Boc group.
Experimental Protocol (using HCl in Dioxane):
-
Dissolve N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (1.0 eq) in 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (e.g., 5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
-
The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.
| Reagent/Solvent | Molar Ratio/Concentration | Reference |
| N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine | 1.0 eq | - |
| 4M HCl in Dioxane | Excess (e.g., 5-10 eq) | [5][6] |
| Yield | High (>90%) | [6] |
Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis. It is important to note that the yield for the N-alkylation step can vary depending on the regioselectivity achieved.
| Step | Transformation | Starting Material | Product | Typical Yield |
| 1 | Iodination | N-Boc-4-hydroxypiperidine | N-Boc-4-iodopiperidine | ~93%[1] |
| 2 | N-Alkylation | N-Boc-4-iodopiperidine | Isomer Mixture | Variable |
| 3 | Purification | Isomer Mixture | N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine | Dependent on isomer ratio |
| 4 | Deprotection | N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine | This compound | >90%[6] |
Conclusion
This technical guide presents a plausible and detailed synthetic route for this compound, a compound for which a direct synthesis has not been reported. The proposed pathway utilizes established and reliable chemical transformations. The key challenge in this synthesis is the control of regioselectivity during the N-alkylation of the 1,2,3-triazole ring. Careful optimization of the reaction conditions and efficient purification are essential to obtain the desired 2-substituted isomer. The experimental protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4-(2H-1,2,3-Triazol-2-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2H-1,2,3-Triazol-2-YL)piperidine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential therapeutic applications based on the activities of structurally related compounds.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and those of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | [1] |
| IUPAC Name | This compound | - |
| CAS Number | 765270-45-9 | - |
| Molecular Weight | 152.20 g/mol | [1] |
| Predicted XlogP | 0.3 | [1] |
| Monoisotopic Mass | 152.1062 Da | [1] |
| Hydrochloride Salt | ||
| Molecular Formula | C₇H₁₃ClN₄ | [2] |
| Synonyms | 4-[3][4][5]TRIAZOL-2-YL-PIPERIDINE HYDROCHLORIDE | [2] |
Synthesis and Characterization: Experimental Protocols
A plausible synthetic route for this compound can be inferred from general methods for the synthesis of similar N-substituted piperidines and triazoles.
General Synthesis Protocol
The synthesis of this compound can be approached through the alkylation of 1,2,3-triazole with a suitable piperidine precursor. A common method involves the reaction of a salt of 1,2,3-triazole with a 4-halopiperidine derivative, often with a protecting group on the piperidine nitrogen which is later removed.
Materials:
-
1H-1,2,3-triazole
-
1-(tert-butoxycarbonyl)-4-iodopiperidine
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation: To a solution of 1H-1,2,3-triazole in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1-(tert-butoxycarbonyl)-4-iodopiperidine in anhydrous DMF. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of Intermediate: The crude product, tert-butyl this compound-1-carboxylate, is purified by column chromatography on silica gel.
-
Deprotection: The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Final Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the triazole protons and the piperidine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbon atoms of the triazole and piperidine rings would be observed.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Biological Activities and Signaling Pathways
Antifungal Activity: CYP51 Inhibition
Many triazole-containing compounds are potent antifungal agents that act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7][8][9] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.
Anticancer Activity: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape.[3][10] By catalyzing the degradation of tryptophan, IDO1 suppresses the activity of T-cells, allowing cancer cells to evade the immune system. Several 1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors, suggesting a potential anticancer application for this compound.[3][11][12][13]
Caption: Proposed mechanism of IDO1 inhibition in the tumor microenvironment.
Treatment of Hyperuricemia: Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Triazole derivatives have been investigated as inhibitors of xanthine oxidase, offering a potential therapeutic strategy for these conditions.[4][5][14][15]
Caption: Inhibition of uric acid production via the xanthine oxidase pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a novel compound like this compound follows a structured workflow from its initial synthesis to the evaluation of its biological activity.
Caption: General workflow for the development of novel chemical entities.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally similar compounds, it holds potential as an antifungal, anticancer, or anti-hyperuricemic agent. Further research is warranted to synthesize and characterize this compound fully and to explore its biological activities and mechanisms of action in detail. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.
References
- 1. PubChemLite - this compound hydrochloride (C7H12N4) [pubchemlite.lcsb.uni.lu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 10. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 14. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Characterization of 4-(2H-1,2,3-Triazol-2-YL)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The document outlines its chemical structure, physicochemical properties, and detailed spectroscopic characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive characterization. It includes hypothetical experimental protocols for its synthesis and analysis, alongside potential biological applications based on the activities of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel piperidine-triazole scaffolds in drug discovery and development.
Introduction
The this compound scaffold represents a confluence of two pharmacologically significant heterocycles: the piperidine ring and the 1,2,3-triazole ring. Piperidine is a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. The 1,2,3-triazole moiety, often synthesized via "click" chemistry, is a bioisostere for various functional groups and is known to participate in hydrogen bonding and dipole-dipole interactions, contributing to target binding. The linkage of these two rings creates a versatile scaffold for the development of novel therapeutic agents. Derivatives of triazole-substituted piperidines have been explored for a range of biological activities, including as anticancer agents, antibacterial compounds, and enzyme inhibitors.[1][2][3] This document provides a detailed characterization of the parent compound, this compound.
Synthesis and Physicochemical Properties
Hypothetical Synthesis Protocol
A potential synthesis could involve the reaction of 4-azidopiperidine with a suitable acetylene equivalent under conditions that favor the formation of the 2-substituted (2H) triazole isomer, or alternatively, direct alkylation of 1,2,3-triazole with a 4-halopiperidine derivative. The following is a generalized protocol for a potential synthetic pathway.
Scheme 1: Hypothetical Synthesis of this compound
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Steps:
-
Reaction Setup: To a solution of 4-azidopiperidine (1.0 eq) in a suitable solvent such as THF or DMF, add the acetylene source (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C) for a specified period (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Physicochemical Properties
Experimentally determined physical properties for this compound are not available in the reviewed literature. The following table summarizes predicted properties based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | PubChem[4] |
| Molecular Weight | 152.20 g/mol | PubChem[4] |
| XLogP3 | 0.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 152.106197 g/mol | PubChem[4] |
| Monoisotopic Mass | 152.106197 g/mol | PubChem[4] |
| Topological Polar Surface Area | 49.9 Ų | PubChem[4] |
| Heavy Atom Count | 11 | PubChem[4] |
Spectroscopic Characterization
Detailed spectroscopic data for the target compound is not explicitly available. This section provides an expected characterization based on the known spectral properties of the 1,2,3-triazole and piperidine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine ring and the triazole ring. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm). The proton at position 4, being attached to the nitrogen of the triazole, would likely be shifted further downfield. The protons at position 3 and 5 of the piperidine ring would appear as multiplets in the upfield region (typically δ 1.5-2.5 ppm). The protons of the 2H-1,2,3-triazole ring are expected to appear as a singlet in the aromatic region (typically δ 7.5-8.0 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine and triazole rings. The carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-60 ppm), with the carbon at position 4 being the most downfield due to its attachment to the triazole nitrogen. The carbons of the 2H-1,2,3-triazole ring would appear in the aromatic region (typically δ 120-140 ppm).
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Piperidine C2-H, C6-H (axial & equatorial) | 2.5 - 3.5 (m) | 40 - 50 |
| Piperidine C3-H, C5-H (axial & equatorial) | 1.5 - 2.5 (m) | 25 - 35 |
| Piperidine C4-H | 4.0 - 5.0 (m) | 50 - 60 |
| Piperidine N-H | 1.0 - 3.0 (br s) | - |
| Triazole C4'-H, C5'-H | 7.5 - 8.0 (s) | 130 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the piperidine, C-H stretching of both rings, and C=N and N=N stretching of the triazole ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300 - 3500 (broad) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N Stretch (Triazole) | 1550 - 1650 |
| N=N Stretch (Triazole) | 1400 - 1500 |
| C-N Stretch | 1000 - 1250 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₂N₄. The predicted monoisotopic mass is 152.1062 Da.[4] The fragmentation pattern in the mass spectrum would likely involve the loss of the triazole ring or fragmentation of the piperidine ring.
Experimental Workflows
The characterization of this compound would follow a standard workflow to confirm its identity and purity.
Caption: A typical workflow for the characterization of a synthesized chemical compound.
Potential Biological Applications and Signaling Pathways
While there is no specific biological data for this compound, the broader class of molecules containing both piperidine and triazole moieties has shown significant potential in drug discovery.
-
Anticancer Activity: Derivatives of 4-(triazolyl)piperidine have been investigated as inhibitors of glutaminyl cyclase isoenzymes, which are implicated in cancer development.[1] Other piperidine-triazole hybrids have demonstrated cytotoxicity against various cancer cell lines.[3] The core scaffold could serve as a starting point for developing novel anticancer agents.
-
Antibacterial Agents: The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has been incorporated into fluoroquinolones, leading to compounds with potent antibacterial activity against both susceptible and multidrug-resistant bacterial strains.[2] This suggests that the this compound core could also be a valuable building block for new antibiotics.
-
Enzyme Inhibition: The triazole ring is a known pharmacophore in many enzyme inhibitors. Depending on the substitution pattern, derivatives of this compound could be designed to target a variety of enzymes involved in disease pathogenesis.
Given the lack of specific biological studies on the title compound, no signaling pathways can be definitively described. However, based on the activities of its derivatives, it could potentially be involved in pathways related to cell cycle regulation, apoptosis (in the context of cancer), or bacterial cell wall synthesis.
Conclusion
This compound is a heterocyclic scaffold with significant potential for the development of new therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, characterization of this molecule, covering its synthesis, physicochemical properties, and spectroscopic signatures. The provided information is based on the analysis of closely related compounds and established chemical principles, due to the limited availability of direct experimental data. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this compound. The workflows and predictive data presented herein offer a solid foundation for such future investigations, which could unlock the full potential of this promising chemical scaffold in medicinal chemistry and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]piperidine | C9H16N4 | CID 107054728 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Profile of 4-(2H-1,2,3-Triazol-2-YL)piperidine
Introduction
The fusion of piperidine and 1,2,3-triazole moieties in a single molecular framework is a promising strategy in medicinal chemistry, given the prevalence of both heterocycles in numerous bioactive compounds. 4-(2H-1,2,3-Triazol-2-YL)piperidine represents a novel structure with potential pharmacological applications. A thorough search of scientific databases indicates a lack of published experimental spectroscopic data for this specific compound. Consequently, this guide has been developed to bridge this information gap by providing a robust predictive spectroscopic profile and detailed methodologies for its synthesis and characterization.
The subsequent sections detail the expected ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, derived from the analysis of 4-substituted piperidines and 2-substituted-1,2,3-triazoles. Additionally, generalized, yet detailed, experimental protocols for the synthesis and acquisition of NMR, IR, and mass spectrometry data are provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following data tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.
2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the triazole and piperidine protons. The triazole protons will appear as a singlet in the aromatic region, while the piperidine protons will exhibit more complex splitting patterns in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Triazole CH | 7.50 - 7.80 | s | - | The exact shift depends on the electronic environment; 2H-1,2,3-triazoles typically have a singlet for the C4-H and C5-H protons. |
| Piperidine CH (C4) | 4.20 - 4.60 | tt | J ≈ 12, 4 | This proton is attached to the carbon bearing the triazole and is expected to be a triplet of triplets due to coupling with adjacent axial and equatorial protons. |
| Piperidine CH₂ (C2, C6) - axial | 2.60 - 2.80 | m | - | These protons are adjacent to the nitrogen atom and are expected to be deshielded. |
| Piperidine CH₂ (C2, C6) - equatorial | 3.00 - 3.20 | m | - | Equatorial protons are typically more deshielded than axial protons in a piperidine ring. |
| Piperidine CH₂ (C3, C5) - axial | 1.80 - 2.00 | m | - | |
| Piperidine CH₂ (C3, C5) - equatorial | 2.10 - 2.30 | m | - | |
| Piperidine NH | 1.50 - 2.50 | br s | - | The chemical shift of the NH proton is highly variable and depends on solvent, concentration, and temperature. It may be exchangeable with D₂O.[1] |
2.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The triazole carbons are expected in the downfield region, while the piperidine carbons will be in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Triazole C4/C5 | 130 - 135 | The two carbon atoms of the 2H-1,2,3-triazole ring are equivalent and will appear as a single signal. |
| Piperidine C4 | 55 - 65 | This carbon is attached to the electronegative nitrogen of the triazole ring, causing a downfield shift. |
| Piperidine C2/C6 | 45 - 50 | These carbons are adjacent to the piperidine nitrogen.[2] |
| Piperidine C3/C5 | 30 - 35 |
2.3. Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (piperidine) | 3300 - 3500 | Medium, broad | Characteristic for secondary amines. |
| C-H (triazole) | 3100 - 3150 | Medium | Aromatic C-H stretch. |
| C-H (piperidine) | 2850 - 3000 | Strong | Aliphatic C-H stretching vibrations. |
| C=N (triazole) | 1450 - 1550 | Medium | Ring stretching vibration. |
| N=N (triazole) | 1400 - 1450 | Medium to Weak | Triazole ring stretching.[3] |
| C-N (piperidine/triazole) | 1200 - 1300 | Medium | C-N bond stretching. |
2.4. Predicted Mass Spectrometry Data
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₇H₁₂N₄, MW = 152.20 g/mol ). Common fragmentation patterns would likely involve the loss of the triazole ring or fragmentation of the piperidine ring.
Experimental Protocols
Detailed protocols for the synthesis and spectroscopic characterization of this compound are provided below.
3.1. Synthesis Protocol: A Generalized Approach
A common method for the synthesis of N-substituted triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). A plausible route to the target compound could involve the reaction of 4-azidopiperidine with an acetylene source, or alternatively, the reaction of a piperidine derivative with an azido-alkyne. A general procedure for the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives has been reported and can be adapted.[4]
3.1.1. Synthesis of a 4-(1,2,3-triazolyl)piperidine Derivative
-
Preparation of the Azide Intermediate: Synthesize 1-Boc-4-azidopiperidine from 1-Boc-4-hydroxypiperidine via mesylation followed by substitution with sodium azide.
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve the azide intermediate (1 equivalent) and a suitable terminal alkyne (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection: If a Boc-protected piperidine was used, remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.
3.2. Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] For ¹³C NMR, a higher concentration (10-20 mg) may be required.[5]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done automatically or manually by observing the FID.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-10 seconds).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy [7][8]
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method for liquids or solutions):
-
Data Acquisition:
-
Place the sample holder (with the pellet or plates) into the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample holder or pure solvent.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[9]
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
3.2.3. Mass Spectrometry (MS) [10][11]
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]
-
The solution must be free of non-volatile salts and buffers.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ion source via direct injection or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational framework for the investigation of this compound. By leveraging the predicted spectroscopic data and the detailed experimental protocols, researchers are well-equipped to synthesize, purify, and structurally elucidate this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 4. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwyo.edu [uwyo.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. eng.uc.edu [eng.uc.edu]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
"4-(2H-1,2,3-Triazol-2-YL)piperidine structure elucidation"
An In-depth Technical Guide to the Structure Elucidation of 4-(2H-1,2,3-Triazol-2-YL)piperidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the structural elucidation of the novel heterocyclic compound, this compound. Due to the absence of specific experimental data for this compound in publicly available literature, this guide presents a predictive approach based on established analytical techniques and spectral data from closely related analogues. The methodologies detailed herein, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, provide a robust framework for the definitive characterization of this molecule. All quantitative predictions are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Introduction
The synthesis and characterization of novel heterocyclic compounds containing piperidine and triazole moieties are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise determination of the chemical structure of these compounds is a critical step in the drug discovery and development process. This guide outlines a systematic approach to the structural elucidation of this compound, a compound for which specific analytical data is not yet widely published. The focus is on the application of modern spectroscopic and crystallographic techniques to unambiguously determine its constitution and stereochemistry.
Predicted Spectroscopic and Physical Data
Based on the analysis of structurally similar compounds, the following data are predicted for this compound. These values should be confirmed by experimental analysis.
Table 1: Predicted NMR Spectroscopic Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Key HMBC Correlations |
| Triazole C4/C5-H | 7.8 - 8.2 (s, 2H) | 130 - 135 | C4/C5, C(piperidine)-4 |
| Piperidine C4-H | 4.6 - 5.0 (tt, 1H) | 58 - 62 | C(triazole)4/5, C(piperidine)2/6, C(piperidine)3/5 |
| Piperidine C2/C6-H (ax) | 3.0 - 3.4 (m, 2H) | 45 - 50 | C(piperidine)-4, C(piperidine)-3/5 |
| Piperidine C2/C6-H (eq) | 3.5 - 3.9 (m, 2H) | 45 - 50 | C(piperidine)-4, C(piperidine)-3/5 |
| Piperidine C3/C5-H (ax) | 1.9 - 2.3 (m, 2H) | 30 - 35 | C(piperidine)-2/6, C(piperidine)-4 |
| Piperidine C3/C5-H (eq) | 2.1 - 2.5 (m, 2H) | 30 - 35 | C(piperidine)-2/6, C(piperidine)-4 |
| Piperidine N-H | 1.5 - 2.5 (br s, 1H) | - | - |
Note: Chemical shifts are referenced to TMS and are solvent-dependent. Predicted values are for CDCl₃ or DMSO-d₆.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 153.1135 |
| [M+Na]⁺ | 175.0954 |
| [M-H]⁻ | 151.0989 |
Note: Predicted m/z values are based on the molecular formula C₇H₁₂N₄.[1]
Experimental Protocols
The following sections detail the experimental methodologies for the comprehensive structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential for the complete assignment of proton and carbon signals.
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
3.1.2. 1D NMR Spectroscopy
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
3.1.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are spin-coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.
3.2.1. Sample Preparation
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to obtain high-resolution mass data.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to four or five decimal places. Use this data to calculate the elemental composition and confirm the molecular formula (C₇H₁₂N₄).
3.2.3. Tandem Mass Spectrometry (MS/MS)
-
Purpose: To induce fragmentation of the molecular ion and obtain structural information.
-
Procedure: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Analysis: Analyze the resulting fragment ions to deduce the connectivity of the molecule. Key expected fragmentations would involve the cleavage of the piperidine ring and the loss of the triazole moiety.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.
3.3.1. Crystallization
-
Ensure the compound is of high purity (>98%).
-
Screen a variety of solvents and solvent systems (e.g., slow evaporation from a single solvent, vapor diffusion, layering) to obtain single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
3.3.2. Data Collection
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
3.3.3. Structure Solution and Refinement
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Integrated Structure Elucidation
The definitive structure of this compound will be established by the convergence of data from all three analytical techniques.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive and predictive framework for its complete and unambiguous structure elucidation. By following the detailed protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers and drug development professionals can confidently characterize this and other novel heterocyclic compounds. The presented workflows and predicted data serve as a valuable resource for guiding the analytical efforts required in the synthesis and development of new chemical entities.
References
An In-depth Technical Guide to the Isomers of 4-(2H-1,2,3-Triazol-2-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(triazolyl)piperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The 1,2,3-triazole component of this scaffold can exist as two distinct constitutional isomers: 4-(1H-1,2,3-triazol-1-yl)piperidine and 4-(2H-1,2,3-triazol-2-yl)piperidine. The regiochemistry of the triazole ring profoundly influences the molecule's physicochemical properties, spatial arrangement, and, consequently, its biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of these isomers, with a focus on providing detailed experimental protocols and comparative data to aid in their application in drug discovery and development.
Introduction to the Isomers of 4-(Triazolyl)piperidine
The 1,2,3-triazole ring system, a five-membered heterocycle with three adjacent nitrogen atoms, can be substituted in different ways, leading to the formation of regioisomers. When attached to a piperidine ring at the 4-position, the resulting compound can exist as either the 1,4-disubstituted (1H) or the 2,4-disubstituted (2H) isomer.
The 1H-isomer is commonly synthesized via the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high efficiency and regioselectivity, almost exclusively yielding the 1,4-disubstituted product. The 2H-isomer, on the other hand, is generally more challenging to synthesize selectively and often requires alternative synthetic strategies.
The distinct electronic and steric profiles of these isomers can lead to differential interactions with biological targets, making the ability to selectively synthesize and characterize each isomer crucial for structure-activity relationship (SAR) studies in drug development.
Synthesis of Isomers
The selective synthesis of each isomer is paramount for their individual study and application. Below are detailed experimental protocols for the preparation of both the 1H- and 2H-isomers of 4-(1,2,3-triazolyl)piperidine.
Synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine (1,4-Disubstituted)
The most prevalent method for the synthesis of the 1H-isomer is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
4-Azidopiperidine hydrochloride
-
Ethynylbenzene (or other terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-azidopiperidine hydrochloride (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added ethynylbenzene (1.1 mmol) and sodium bicarbonate (1.2 mmol).
-
A freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water) is added to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine.
-
Synthesis of this compound (2,4-Disubstituted)
The regioselective synthesis of the 2H-isomer is less straightforward. One potential method involves the Michael addition of 1,2,3-triazole to an activated piperidine precursor.
Experimental Protocol: Michael Addition Approach (General)
-
Materials:
-
1,2,3-Triazole
-
1-(tert-Butoxycarbonyl)-4-oxopiperidine
-
A strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Reagents for conversion of the resulting adduct to the target compound (e.g., reduction and deprotection steps)
-
-
Procedure (Illustrative):
-
To a solution of 1,2,3-triazole (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere (e.g., argon or nitrogen) is added a strong base such as sodium hydride (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes.
-
A solution of a suitable Michael acceptor derived from 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, a mixture of N1 and N2 adducts, is then purified by column chromatography to isolate the desired 2H-isomer. Subsequent functional group manipulations (e.g., reduction of a carbonyl and deprotection of the piperidine nitrogen) may be necessary to obtain the final product.
-
Characterization of Isomers
The unambiguous differentiation between the 1H- and 2H-isomers is critical and is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
NMR Spectroscopy
The chemical shifts of the triazole ring protons and carbons are distinct for each isomer.
-
¹H NMR: In the 1H-isomer, the triazole proton typically appears as a singlet in the range of δ 7.5-8.5 ppm. For the 2H-isomer, the two equivalent triazole protons appear as a singlet, often at a slightly different chemical shift, typically in the range of δ 7.0-8.0 ppm.
-
¹³C NMR: The chemical shifts of the triazole carbons also differ between the two isomers. These differences can be definitively assigned using 2D NMR techniques such as HMBC and HSQC.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds, while elemental analysis provides confirmation of their purity and elemental composition.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and characterization of 4-(triazolyl)piperidine isomers. Note: These are representative values and may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis Yields
| Isomer | Synthetic Method | Typical Yield (%) |
| 4-(1H-1,2,3-Triazol-1-yl)piperidine | CuAAC | 70-95% |
| This compound | Michael Addition | 30-60% (as a mixture of regioisomers) |
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine (δ, ppm) | 4-(4-phenyl-2H-1,2,3-triazol-2-yl)piperidine (δ, ppm) |
| Triazole-H | ~7.8 (s, 1H) | ~7.5 (s, 2H) |
| Piperidine-H (axial, adjacent to N) | ~2.8-3.0 (m, 2H) | ~2.9-3.1 (m, 2H) |
| Piperidine-H (equatorial, adjacent to N) | ~3.2-3.4 (m, 2H) | ~3.3-3.5 (m, 2H) |
| Piperidine-H (other) | ~1.8-2.2 (m, 5H) | ~1.9-2.3 (m, 5H) |
Mandatory Visualizations
Synthetic Pathways
Caption: General synthetic pathways to 1H- and 2H-isomers of 4-(1,2,3-triazolyl)piperidine.
Isomeric Relationship
Caption: Constitutional isomeric relationship of 4-(triazolyl)piperidine.
Biological Implications and Future Directions
While specific biological data for the parent this compound is not extensively reported, derivatives of both the 1H- and 2H-1,2,3-triazole isomers have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. For instance, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been investigated as novel antibacterial agents.
The ability to selectively synthesize both isomers provides a powerful tool for medicinal chemists to perform comparative studies and elucidate the optimal regioisomer for a given biological target. Future research in this area should focus on the development of more efficient and regioselective syntheses of the 2H-isomer, as well as a systematic evaluation of the biological activities of both isomers against a panel of relevant targets. Such studies will undoubtedly contribute to the development of novel therapeutics based on the 4-(triazolyl)piperidine scaffold.
Conclusion
The isomers of 4-(triazolyl)piperidine represent a fascinating and important area of study in medicinal chemistry. The distinct synthetic accessibility and physicochemical properties of the 1H- and 2H-isomers offer a rich platform for the design of new drug candidates. This guide has provided a detailed overview of the synthesis and characterization of these isomers, equipping researchers with the foundational knowledge and experimental protocols necessary to explore their potential in drug discovery. The continued investigation into the regioselective synthesis and comparative biological evaluation of these isomers is a promising avenue for the development of next-generation therapeutics.
A Technical Guide to 4-(2H-1,2,3-Triazol-2-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. It consolidates available data on its chemical properties, proposes a detailed synthetic route, and explores its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Introduction and Chemical Identity
This compound belongs to a class of compounds that integrate two key pharmacophoric scaffolds: the piperidine ring and the 1,2,3-triazole ring. The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, a common feature in many approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and capacity to form hydrogen bonds, making it a valuable component in the design of bioactive molecules.[1] The combination of these two rings creates a unique chemical entity with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3]
This specific molecule is an isomer where the piperidine ring is attached to the second nitrogen atom (N2) of the 1,2,3-triazole ring.
Physicochemical and Structural Data
The fundamental properties of this compound and its common salt form are summarized below.
| Property | Value | Reference |
| Chemical Name | Piperidine, 4-(2H-1,2,3-triazol-2-yl)- | [4] |
| CAS Number (Free Base) | 765270-45-9 | [4] |
| CAS Number (HCl Salt) | 690261-89-3 | [5] |
| Molecular Formula | C₇H₁₂N₄ | Inferred from structure |
| Molecular Weight | 152.20 g/mol | Inferred from formula |
| Molecular Formula (HCl) | C₇H₁₃ClN₄ | [5] |
| Molecular Weight (HCl) | 188.66 g/mol | [5] |
Proposed Synthesis and Experimental Protocols
A proposed workflow for this synthesis is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine
-
Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction to isolate N-Boc-4-hydroxypiperidine.
-
Activation: Dissolve the resulting N-Boc-4-hydroxypiperidine in pyridine or dichloromethane with a base. Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to proceed until completion. Extract and purify the product to yield the tosylated intermediate.
Step 2: N-Alkylation of 1,2,3-Triazole
-
In an inert atmosphere, add sodium hydride (NaH) to a solution of 1,2,3-triazole in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Stir the mixture to allow for the formation of the triazolide anion.
-
Add a solution of the previously synthesized 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine to the reaction mixture.
-
Heat the reaction (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. This step will likely produce a mixture of the N1 and N2 alkylated isomers.
Step 3: Purification and Deprotection
-
After quenching the reaction, perform an aqueous workup and extract the product with an organic solvent.
-
Concentrate the organic layers and purify the residue using silica gel column chromatography to separate the desired N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine isomer from the N1 isomer.
-
Treat the purified N2 isomer with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
After the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, typically as a salt (e.g., TFA or HCl salt).
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Therapeutic Applications
Direct experimental data on the biological effects of this compound is limited in publicly accessible literature. However, the therapeutic potential can be inferred from studies on structurally similar compounds containing the piperidine-triazole scaffold. These related molecules have shown promise in several areas.
| Therapeutic Area | Activity of Related Piperidine-Triazole Compounds | Reference(s) |
| Antibacterial | Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine, when attached to a fluoroquinolone core, exhibited significant antibacterial activity against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[6] | [6] |
| Antifungal | Novel series of 1,2,3-triazole compounds linked to a piperidine moiety showed potent in vitro antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Fusarium oxysporum.[3] | [3] |
| Anticancer | Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were designed as inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are implicated in cancer development.[7] Other piperidine-triazole hybrids have been shown to induce cytotoxicity in cancer cell lines.[2] | [2][7] |
Potential Mechanism of Action in Oncology: isoQC Inhibition
One promising anticancer strategy for this class of compounds involves the inhibition of glutaminyl cyclase isoenzymes (isoQC). Upregulated isoQC contributes to cancer by generating pyroglutamate-CD47 (pE-CD47).[7] This modified CD47 protein enhances its binding to SIRPα on macrophages, which transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.[7] A selective inhibitor of isoQC could block this pathway, restore phagocytosis of cancer cells, and thus exert an anti-tumor effect.
Conclusion
This compound is a chemical scaffold with significant potential for drug development. While direct biological data for this specific isomer is sparse, the proven activities of related piperidine-triazole compounds in antibacterial, antifungal, and anticancer research provide a strong rationale for its further investigation. The synthetic protocols and mechanistic insights presented in this guide offer a solid starting point for researchers aiming to explore the therapeutic utility of this promising molecule. Future studies should focus on efficient, isomer-selective synthesis and comprehensive screening across various biological targets to fully elucidate its pharmacological profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine, 4-(2h-1,2,3-triazol-2-yl)- | CAS 765270-45-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable stability, unique electronic properties, and ability to form hydrogen bonds. The advent of "click chemistry" has propelled the synthesis of this heterocycle to the forefront of modern organic chemistry. This technical guide provides an in-depth review of the seminal and contemporary methods for 1,2,3-triazole synthesis, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their scientific endeavors.
Core Synthetic Methodologies: An Overview
The synthesis of 1,2,3-triazoles is dominated by the [3+2] cycloaddition of an azide and an alkyne. This fundamental transformation can be achieved through several distinct methodologies, each with its own set of advantages, limitations, and regiochemical outcomes.
-
Thermal Huisgen 1,3-Dipolar Cycloaddition: The archetypal method, this reaction proceeds by heating an azide and an alkyne, leading to a mixture of 1,4- and 1,5-disubstituted triazoles.[1] It is a true pericyclic reaction, but often requires harsh conditions and lacks regioselectivity.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] Its high efficiency, broad functional group tolerance, and simple execution have made it a ubiquitous tool in all facets of chemical science.[2]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed variant selectively yields 1,5-disubstituted 1,2,3-triazoles.[3] A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, providing access to fully substituted triazoles.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach relies on the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides.[5] Its bioorthogonal nature, proceeding efficiently at physiological temperatures without the need for a cytotoxic metal catalyst, makes it invaluable for in vivo and live-cell applications.[5]
Quantitative Data Comparison
The choice of synthetic method is often dictated by the desired regioselectivity, reaction rate, and compatibility with the substrates of interest. The following tables provide a comparative summary of quantitative data for each of the core methodologies.
Table 1: Thermal Huisgen 1,3-Dipolar Cycloaddition - Reaction Conditions and Yields
| Azide | Alkyne | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,4:1,5) | Reference |
| Benzyl azide | Phenylacetylene | 98 | 18 | Mixture | Approx. 1:1 | [1] |
| Phenyl azide | Dimethyl acetylenedicarboxylate | Refluxing benzene | - | Good | N/A (symmetrical alkyne) | [6] |
| Trimethylsilyl azide | 4-(Trimethylsilyl)but-3-yn-2-one | - | - | Good | - | [6] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Substrate Scope and Yields
| Azide | Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuI | Glycerol | 24 h | 91.5 | [7] |
| Benzyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH (1:1) | - | 50-80 | [2] |
| Ethyl 2-azidoacetate | Carvacrol-derived alkyne | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH (1:1) | - | 50-80 | [2] |
| 2-Azidoethane-1-sulfonylfluoride | Various aromatic alkynes | - | - | - | Moderate to excellent | [8] |
Table 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Substrate Scope and Yields
| Azide | Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CpRuCl(COD) | Dichloroethane | 45 | 0.5 | 90-92 | [9] |
| Benzyl azide | Diphenylacetylene | CpRuCl(PPh₃)₂ | Benzene | Reflux | 2 | 80 | [3] |
| Various azides | Various terminal and internal alkynes | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Toluene | Room Temp. | - | up to 89 | [4] |
Table 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data
| Cyclooctyne | Azide | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| BCN | Benzyl azide | ~0.14 | [10] |
| DIBAC/DBCO | Benzyl azide | 1.9 | [10][11] |
| DIFO | Benzyl azide | - | [12] |
| BARAC | Benzyl azide | - | [11] |
Experimental Protocols
The following sections provide detailed, representative experimental protocols for each of the key synthetic methods.
Protocol 1: Thermal Huisgen 1,3-Dipolar Cycloaddition
Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-5-phenyl-1H-1,2,3-triazole
-
Reactant Preparation: In a sealed tube, combine benzyl azide (1.0 mmol, 1.0 eq.) and phenylacetylene (1.1 mmol, 1.1 eq.) in a suitable solvent (e.g., toluene) or neat.
-
Reaction: Heat the mixture at a high temperature (e.g., 98 °C) for an extended period (e.g., 18 hours).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a mixture of 1,4- and 1,5-regioisomers, can be purified by column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles [2]
-
Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) and the azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq. in 300 µL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol, 0.01 eq. in 100 µL of water).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole [9]
-
Reactant Preparation: To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add benzyl azide (10.0 g, 0.075 mol) and 150 mL of dichloroethane (DCE). Then, add phenylacetylene (8.06 g, 0.0789 mol).
-
Reaction Setup: Place the reaction vessel in a pre-heated oil bath at 45 °C.
-
Catalyst Addition: After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol) in 3 mL of DCE to the reaction mixture via syringe.
-
Reaction and Monitoring: The reaction is typically complete within 30 minutes, during which the solution color changes from orange to dark brown. Monitor the reaction by GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and add silica gel (35 g). Remove the solvent by rotary evaporation. The resulting powder is placed in a column and flushed with ethyl acetate. The collected solution is concentrated to a dark brown solid. Triturate the solid with hexanes, filter, and dry in vacuo to afford the pure 1,5-disubstituted triazole.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
General Protocol for Bioconjugation [5][13]
-
Reactant Preparation: Prepare a solution of the azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the cyclooctyne derivative (e.g., DBCO-functionalized molecule) in a biocompatible solvent like DMSO.
-
Conjugation: To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the cyclooctyne stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10%) to maintain the integrity of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature or 4 °C with gentle mixing for a period ranging from a few hours to overnight (4-24 hours).
-
Purification: Remove the excess, unreacted cyclooctyne-containing reagent using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.
Mechanistic Pathways
The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the underlying reaction mechanism. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each of the core synthetic methodologies.
Caption: Thermal Huisgen 1,3-Dipolar Cycloaddition Pathway.
Caption: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Catalytic Cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to Computational Studies of Triazole-Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of triazole and piperidine moieties has emerged as a powerful strategy in modern medicinal chemistry, yielding compounds with a wide spectrum of pharmacological activities. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are known for their metabolic stability and ability to engage in hydrogen bonding, while the piperidine scaffold, a saturated six-membered heterocycle, is a common feature in many approved drugs and natural alkaloids, often contributing to favorable pharmacokinetic properties.[1][2] The combination of these two pharmacophores has led to the development of potent agents targeting a diverse range of biological targets, including enzymes, receptors, and proteins involved in cancer, microbial infections, and neurological disorders.[3][4][5]
Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of these compounds. By simulating molecular interactions and predicting physicochemical properties, these in silico methods accelerate the drug discovery pipeline, reduce costs, and provide deep mechanistic insights that are often difficult to obtain through experimental methods alone. This technical guide provides an in-depth overview of the core computational methodologies applied to triazole-piperidine derivatives, complete with detailed protocols, data summaries, and workflow visualizations.
Core Computational Methodologies in Triazole-Piperidine Research
The computational investigation of triazole-piperidine compounds typically involves a multi-faceted approach, integrating several techniques to build a comprehensive understanding of their structure-activity relationships (SAR).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy or score.[1] This technique is crucial for identifying potential biological targets, elucidating binding modes, and guiding the design of more potent and selective inhibitors.
Applications:
-
Enzyme Inhibition: Studies have successfully used docking to predict the binding of triazole-piperidine derivatives to the active sites of enzymes like acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and sterol 14-demethylase.[3][6][7][8]
-
Receptor Binding: The interaction of these compounds with receptors such as the dopamine D2 and D3 receptors has been explored to develop novel antipsychotic and neurological agents.[1][2][9]
-
Anticancer Targets: Docking has been employed to understand how these molecules interact with proteins crucial for cancer progression, like the anti-apoptotic protein Bcl-xL.[10]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides critical information on the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein.
Applications:
-
Binding Stability: MD simulations are used to confirm the stability of docking poses, ensuring that the predicted interactions are maintained over a period of nanoseconds.[11][12]
-
Interaction Analysis: These simulations reveal crucial amino acid residues that form stable and consistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand, which is vital for lead optimization.[13][14]
-
Free Energy Calculations: Techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide more accurate estimations of binding free energies.[12]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, 3D-QSAR models can predict the potency of novel, unsynthesized compounds.[15]
Applications:
-
Predictive Modeling: QSAR models have been developed for triazole derivatives to predict their anticancer and enzyme inhibitory activities.[15][16][17][18]
-
Rational Design: The insights gained from QSAR studies guide the modification of lead compounds to enhance their biological activity by focusing on the most influential molecular properties.[19]
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are generated based on a set of active compounds and are used to screen large virtual libraries for new potential hits.
Applications:
-
Virtual Screening: Pharmacophore models for targets like COX-2 have been used to identify novel triazole-based inhibitors from compound databases.[7][20]
-
Scaffold Hopping: They can help in designing new molecular scaffolds that retain the key pharmacophoric features while possessing different core structures, potentially improving properties like novelty or synthetic accessibility.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates in the early stages of discovery is critical to avoid late-stage failures. In silico ADMET models use a compound's structure to estimate its pharmacokinetic and toxicological profile.
Applications:
-
Drug-Likeness Evaluation: Triazole-piperidine derivatives are frequently evaluated against criteria like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs.[21][22]
-
Toxicity and Metabolism Prediction: Computational tools predict potential liabilities such as mutagenicity, carcinogenicity, and inhibition of cytochrome P450 enzymes, helping to prioritize compounds with favorable safety profiles.[21][23]
-
Pharmacokinetic Profiling: Parameters like intestinal absorption, blood-brain barrier penetration, and cell permeability are estimated to guide the selection of candidates for further development.[24]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of computational studies. Below are generalized protocols for the key techniques discussed.
Protocol 1: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors/ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the triazole-piperidine compound and convert it to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site (active site) on the receptor. This is typically done by selecting amino acid residues known to be in the active site or by using the coordinates of a co-crystallized ligand.
-
Generate a grid box that encompasses the defined binding site, setting the appropriate dimensions and spacing.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-ranked poses based on their binding scores.
-
Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Compare the binding mode and interactions with known inhibitors or experimental data, if available.
-
Protocol 2: Molecular Dynamics (MD) Simulation
-
System Setup:
-
Start with the best-ranked ligand-receptor complex obtained from molecular docking.
-
Place the complex in the center of a periodic simulation box (e.g., cubic or dodecahedron).
-
Solvate the system by adding an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done first with the protein and ligand constrained, followed by minimization of the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble, usually with restraints on the protein and ligand.
-
Switch to the NPT (constant Number of particles, Pressure, and Temperature) ensemble to equilibrate the system's pressure and density to match experimental conditions (e.g., 1 atm). This step is also performed with gradually releasing restraints.
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to check for protein compactness.[12]
-
Analyze the persistence of key ligand-protein interactions (e.g., hydrogen bonds) throughout the simulation.
-
Data Presentation: Summary of In Vitro and In Silico Results
Quantitative data from various studies are summarized below to provide a comparative overview of the activity of different triazole-piperidine compounds.
| Compound/Series | Target/Assay | Result Type | Value | Reference |
| Triazole-Thiazole Hybrid (12d) | COX-2 Inhibition | IC50 | 0.04 µM | |
| Triazole-Piperazine (7i) | Anticancer (MCF-7) | IC50 | 5.22 ± 0.05 µM | [25] |
| Triazole-Piperazine (7a) | Anticancer (MCF-7) | IC50 | 5.34 ± 0.13 µM | [25] |
| Piperidine-Triazole Hybrid | PUMA/Bcl-xL Interaction | IC50 | 3.8 µM | [10] |
| Pyrazole-Linked Triazole (7j) | Antitubercular (Mtb H37Rv) | MIC | 3.15–4.87 μM | |
| Azinane-Triazole (12d) | Acetylcholinesterase (AChE) | IC50 | 0.73 ± 0.54 µM | [8] |
| Azinane-Triazole (12m) | α-glucosidase | IC50 | 36.74 ± 1.24 µM | [8] |
| Azinane-Triazole (12d) | Butyrylcholinesterase (BChE) | IC50 | 0.017 ± 0.53 µM | [8] |
| Designed Triazole (27) | Carbonic Anhydrase IX | Binding Energy | -9.2 Kcal/mol | [12] |
Table 1. Biological Activity and Docking Scores of Selected Triazole-Piperidine Compounds.
| Property | Criteria | Assessment | Reference |
| Drug-Likeness | Lipinski's Rule of Five | Most synthesized derivatives adhere to the rule, suggesting good potential for oral bioavailability. | [21][22] |
| Absorption | Caco-2 Permeability | Compounds often show adequate values, indicating good intestinal absorption. | [24] |
| Metabolism | CYP450 Inhibition | In silico models are used to flag compounds that may inhibit key metabolic enzymes. | - |
| Toxicity | Mutagenicity/Carcinogenicity | In silico studies generally indicate that synthesized hybrids are non-mutagenic and non-carcinogenic. | [21] |
Table 2. Summary of Predicted ADMET Properties for Triazole-Piperidine Derivatives.
Visualization of Computational Workflows
Diagrams created using the DOT language provide clear visual representations of complex scientific workflows.
Caption: A generalized workflow for computational drug design of triazole-piperidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Biological Docking and BSA Binding Studies of 1,4-Disubstituted Piperdine Containing 1,2,4-Triazoles: Comparative Synthesis Leveraging Microwave-Assisted and Conventional Protocols [mdpi.com]
- 7. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl- 1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors [mdpi.com]
- 21. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-(2H-1,2,3-Triazol-2-yl)piperidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold is a versatile building block in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features, combining a flexible piperidine ring with a stable triazole moiety, allow for diverse substitutions and the development of potent and selective therapeutic agents. This document provides an overview of its applications, including detailed protocols for synthesis and biological evaluation, with a focus on anticancer and antibacterial agents.
Anticancer Applications
The 4-(triazolyl)piperidine core has been successfully incorporated into molecules targeting various cancer-related pathways, including histone lysine demethylases (KDMs) and glutaminyl cyclase isoenzyme (isoQC).
Histone Lysine Demethylase (KDM) Inhibitors
Histone lysine demethylases are epigenetic regulators often dysregulated in cancer. The triazolylpiperidine scaffold has been utilized to develop potent inhibitors of the KDM2A and KDM4 subfamilies.
Quantitative Data Summary: KDM Inhibitory Activity
| Compound ID | Target KDM | pIC50 | IC50 (nM) | Selectivity Notes |
| 28n | KDM2A | 6.9 | 126 | >50-fold selective over KDM3A, 4A, 4C, 4E, 5C, 6B[1] |
| 21d | KDM2A | 5.4 | 3981 | Moderate activity |
| 21e | KDM2A | 5.6 | 2512 | Moderate activity |
| 14a | KDM2A | ~5.0 | ~10000 | Preference for KDM2A and 4A/C[1] |
| 37 | KDM4s | - | - | Inhibits KDM4s |
| 38 | KDM4B | - | 83 | Potent inhibitor of KDM4B[2] |
Experimental Protocol: KDM Inhibition Assay (AlphaScreen)
This protocol is a general guideline for determining the inhibitory activity of compounds against KDM enzymes using the AlphaScreen technology.
Materials:
-
KDM enzyme (e.g., KDM2A, KDM4A)
-
Biotinylated histone peptide substrate (e.g., biotin-H3K36me2)
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Anti-demethylated histone antibody (e.g., anti-H3K36me1)
-
AlphaScreen Protein A Acceptor beads
-
Streptavidin Donor beads
-
384-well white OptiPlates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare the assay buffer and solutions of KDM enzyme, peptide substrate, 2-OG, ascorbate, and iron(II) sulfate.
-
In a 384-well plate, add 2 µL of test compound solution at various concentrations.
-
Add 8 µL of a master mix containing the KDM enzyme, peptide substrate, 2-OG, ascorbate, and iron(II) sulfate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Add 5 µL of a solution containing the anti-demethylated histone antibody.
-
Incubate for a further period (e.g., 30-60 minutes).
-
Add 5 µL of a mixture of Protein A Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
Signaling Pathway: KDM Inhibition
Caption: Inhibition of KDMs by 4-(triazolyl)piperidine derivatives alters histone methylation and gene expression, impacting cancer progression.
Glutaminyl Cyclase Isoenzyme (isoQC) Inhibitors
Upregulated isoQC contributes to cancer by generating pE-CD47, which enhances the "don't eat me" signal through the CD47-SIRPα pathway. 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been developed as selective isoQC inhibitors.
Quantitative Data Summary: isoQC Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Selectivity | In Vivo Efficacy |
| Compound 27 | isoQC | Data not specified | Selective for isoQC over QC | Reduces pE-CD47 levels and shows anti-cancer effects in vivo[3][4] |
Signaling Pathway: CD47-SIRPα Axis and isoQC Inhibition
Caption: Inhibition of isoQC by 4-(triazolyl)piperidine derivatives prevents pE-CD47 formation, thus blocking the "don't eat me" signal and promoting phagocytosis of cancer cells.[5][6][7][8]
Antibacterial Applications
The 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has been incorporated into the C7 position of the fluoroquinolone scaffold, leading to potent antibacterial agents with activity against multidrug-resistant strains.
Quantitative Data Summary: Antibacterial Activity (MIC, µg/mL)
| Compound ID | S. aureus (MRSA) | S. epidermidis (MRSE) | E. coli | P. aeruginosa |
| 34.15 | 0.5 | 0.25 | 0.5 | 4 |
| Ciprofloxacin | 1 | 0.5 | 0.06 | 0.5 |
| Vancomycin | 1 | 1 | >128 | >128 |
Data extracted from Huang et al., Bioorg. Med. Chem. Lett. 2010, 20, 2859-2863.[9]
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Test compounds and control antibiotics dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compounds and control antibiotics in the 96-well plates using CAMHB. The final volume in each well should be 50 µL.
-
Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Synthesis of Fluoroquinolone Derivatives
Caption: General synthetic workflow for the preparation of 4-(triazolyl)piperidine-substituted fluoroquinolones.
General Synthetic Protocols
The key step in synthesizing many 4-(1,2,3-triazolyl)piperidine derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Protocol: Synthesis of a 4-(1H-1,2,3-triazol-1-yl)piperidine Intermediate
This protocol describes a general procedure for the CuAAC reaction.
Materials:
-
4-Azidomethylpiperidine hydrochloride (or other piperidine azide derivative)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Tertiary amine base (e.g., triethylamine, DIPEA)
Procedure:
-
Dissolve the 4-azidomethylpiperidine derivative and the terminal alkyne in the chosen solvent system.
-
Add the tertiary amine base to the reaction mixture.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine derivative.
Logical Relationship: Structure-Activity Relationship (SAR) for Antibacterial Fluoroquinolones
Caption: The antibacterial activity of 4-(triazolyl)piperidine-fluoroquinolones is influenced by the core structure and the nature of the substituent on the triazole ring.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. scribd.com [scribd.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2H-1,2,3-Triazol-2-YL)piperidine as a Bioisostere in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic application of bioisosteres is a cornerstone of rational drug design. Bioisosteres, molecular fragments with similar physicochemical properties to other chemical groups, are employed to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. The 4-(2H-1,2,3-triazol-2-yl)piperidine moiety has emerged as a versatile bioisostere for various functional groups, offering a unique combination of steric, electronic, and hydrogen bonding characteristics. Its rigid, five-membered triazole ring, coupled with the conformational flexibility of the piperidine scaffold, allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound and its isomers as bioisosteres in two distinct therapeutic areas: as inhibitors of glutaminyl cyclase isoenzyme (isoQC) for cancer immunotherapy and as novel C7 moieties in fluoroquinolone antibiotics.
Application 1: Inhibition of Glutaminyl Cyclase Isoenzyme (isoQC) for Cancer Immunotherapy
Background
Glutaminyl cyclase isoenzyme (isoQC or QPCTL) is a critical enzyme in the post-translational modification of the "don't eat me" signal protein, CD47.[1] By catalyzing the formation of a pyroglutamate (pE) residue at the N-terminus of CD47, isoQC promotes the interaction between CD47 on cancer cells and its receptor, SIRPα, on macrophages.[1] This interaction inhibits phagocytosis, allowing cancer cells to evade the innate immune system.[2] Therefore, inhibiting isoQC presents a promising strategy to disrupt the CD47-SIRPα axis and enhance anti-tumor immunity.[1][2] Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been identified as potent and selective inhibitors of isoQC.[3]
Signaling Pathway
The inhibition of isoQC by 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives blocks the maturation of CD47, leading to a reduction in the "don't eat me" signal and subsequent enhancement of macrophage-mediated phagocytosis of cancer cells.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of exemplary 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives against human isoQC and their selectivity over the related enzyme, QC.
| Compound ID | R Group | isoQC IC50 (nM)[3] | QC IC50 (nM)[3] | Selectivity (QC/isoQC)[3] |
| 27a | H | 15.2 | >10000 | >658 |
| 27b | 4-F-Ph | 8.7 | 8500 | 977 |
| 27c | 4-Cl-Ph | 7.5 | 7800 | 1040 |
| 27d | 4-Br-Ph | 6.9 | 7200 | 1043 |
Experimental Protocols
A general synthetic route to this class of compounds is outlined below.
Protocol 1: Synthesis of a 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Core
-
Step 1: Amidation. To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Thioamide formation. Treat the amide from Step 1 with Lawesson's reagent (0.6 eq) in toluene and heat to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the thioamide.
-
Step 3: Triazole formation. To a solution of the thioamide (1.0 eq) in ethanol, add methylhydrazine (1.5 eq). Heat the mixture to reflux for 12-16 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivative.
-
Step 4: Deprotection. Dissolve the N-Boc protected triazole-piperidine derivative in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the piperidine.
This protocol describes a fluorescence-based assay to determine the IC50 values of test compounds against isoQC.
-
Reagents: Recombinant human isoQC, fluorogenic substrate (e.g., H-Gln-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), test compounds dissolved in DMSO.
-
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well black microplate, add 50 µL of the diluted test compounds.
-
Add 25 µL of the isoQC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
This protocol outlines the procedure to assess the effect of isoQC inhibitors on the level of pyroglutamylated CD47 in cancer cells.
-
Cell Culture and Treatment: Culture A549 cells to 70-80% confluency. Treat the cells with varying concentrations of the 4-(triazolyl)piperidine inhibitor for 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pE-CD47 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the pE-CD47 signal to a loading control (e.g., β-actin).
-
This protocol describes the evaluation of the anti-tumor efficacy of isoQC inhibitors in a mouse xenograft model.
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the 4-(triazolyl)piperidine inhibitor (e.g., 20 mg/kg, orally, once daily) and vehicle control.
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pE-CD47).
Application 2: Fluoroquinolone Antibacterial Agents
Background
The emergence of antibiotic resistance is a major global health threat. Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The C7 position of the fluoroquinolone core is a key site for modification to improve antibacterial activity and overcome resistance. The 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has been successfully incorporated at the C7 position of fluoroquinolones, leading to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[4]
Quantitative Data
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a fluoroquinolone derivative incorporating a 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl moiety at the C7 position.
| Bacterial Strain | MIC (µg/mL) of Compound 34.15[4] | MIC (µg/mL) of Ciprofloxacin[4] | MIC (µg/mL) of Vancomycin[4] |
| Staphylococcus aureus ATCC 29213 | 0.125 | 0.25 | 1 |
| Staphylococcus epidermidis ATCC 12228 | 0.25 | 0.5 | 2 |
| Escherichia coli ATCC 25922 | 0.06 | 0.015 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 | 0.25 | >128 |
| Methicillin-resistant S. aureus (MRSA) | 0.5 | >128 | 1 |
Experimental Protocols
-
Step 1: Synthesis of 4-azidopiperidine derivative. To a solution of a suitable 4-hydroxypiperidine derivative in DCM at 0°C, add triethylamine followed by methanesulfonyl chloride. After stirring, the reaction is quenched, and the mesylate is extracted. The mesylate is then dissolved in DMF, and sodium azide is added. The mixture is heated to yield the 4-azidopiperidine derivative.
-
Step 2: Click chemistry. The 4-azidopiperidine derivative (1.0 eq) and a terminal alkyne (1.1 eq) are dissolved in a mixture of t-BuOH and water. Sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added, and the mixture is stirred at room temperature overnight. The product, a 4-(1H-1,2,3-triazol-1-yl)piperidine derivative, is then extracted and purified.
-
To a solution of the 4-(1H-1,2,3-triazol-1-yl)piperidine derivative (1.2 eq) in DMSO, add the 7-chloro-fluoroquinolone core (1.0 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture at 120°C for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial strains, test compounds dissolved in DMSO, 96-well microtiter plates.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the microtiter plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The this compound scaffold and its isomers are valuable bioisosteres in drug discovery, as demonstrated by their successful application in the development of isoQC inhibitors and novel fluoroquinolone antibiotics. The synthetic versatility of the triazole ring, combined with the conformational properties of the piperidine ring, provides a powerful platform for the fine-tuning of pharmacological properties. The detailed protocols provided herein offer a practical guide for researchers to explore the potential of this promising bioisostere in their own drug discovery programs.
References
Application Notes and Protocols for 4-(2H-1,2,3-Triazol-2-YL)piperidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vitro assay protocol for the compound 4-(2H-1,2,3-Triazol-2-YL)piperidine is publicly available. The following application note provides a representative protocol based on the common biological activities of molecules containing 1,2,3-triazole and piperidine scaffolds. Researchers should adapt this protocol based on their specific hypothesized target for the compound.
Introduction
The compound this compound incorporates two key heterocyclic scaffolds, 1,2,3-triazole and piperidine, which are prevalent in a wide range of clinically approved drugs and bioactive molecules.[1][2] The piperidine ring is a versatile framework in drug design due to its conformational flexibility and ability to engage in various intermolecular interactions.[3] It is a structural motif found in drugs targeting the central nervous system, as well as anticancer, antiviral, and antimicrobial agents.[2][3][4]
Similarly, the 1,2,3-triazole moiety is associated with a broad spectrum of pharmacological activities, including enzyme inhibition.[5][6][7] Compounds containing this ring system have been investigated as inhibitors of enzymes such as carbonic anhydrase, cholinesterases, and α-glucosidase.[8][9][10] Given these precedents, a logical starting point for investigating the in vitro activity of this compound is to screen it for inhibitory effects against a panel of relevant enzymes.
This document outlines a detailed protocol for a representative enzyme inhibition assay, specifically targeting a serine protease. This assay can be adapted to other enzyme classes and serves as a foundational method for characterizing the compound's biological activity.
Hypothetical Target and Assay Principle
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a serine protease, such as trypsin.
Assay Principle: The assay measures the enzymatic activity of trypsin by monitoring the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). When cleaved by trypsin, L-BAPA releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor will decrease the rate of pNA formation, and the degree of inhibition can be calculated by comparing the reaction rate in the presence and absence of the test compound.
Data Presentation: Quantifying Inhibitory Activity
The primary output of this assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data should be recorded and calculated as shown in the example table below.
Table 1: Example Data for IC50 Determination of this compound against Trypsin
| Compound Concentration (µM) | Absorbance at 405 nm (ΔAbs/min) | % Inhibition |
| 0 (No Inhibitor Control) | 0.250 | 0 |
| 0.1 | 0.225 | 10 |
| 1 | 0.188 | 25 |
| 10 | 0.125 | 50 |
| 50 | 0.050 | 80 |
| 100 | 0.025 | 90 |
| Calculated IC50 (µM) | 10 |
% Inhibition is calculated using the formula: [1 - (Sample Rate / Control Rate)] * 100
Experimental Protocol: Serine Protease (Trypsin) Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for screening and dose-response studies.
Materials and Reagents
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T1426)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) (e.g., Sigma-Aldrich, B4875)
-
Test Compound: this compound
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Apparatus: 96-well clear flat-bottom microplate, multichannel pipettes, microplate reader capable of measuring absorbance at 405 nm.
Solution Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl with 20 mM CaCl2 and adjust the pH to 8.0.
-
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in the assay buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to a working concentration of 25 µg/mL in cold assay buffer.
-
L-BAPA Substrate Solution (1 mM): Dissolve L-BAPA in the assay buffer. This solution should be prepared fresh.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced enzyme inhibition.
Assay Procedure
-
Plate Setup:
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (for substrate auto-hydrolysis control).
-
Negative Control Wells (100% Activity): 160 µL Assay Buffer + 20 µL Trypsin Working Solution.
-
Test Compound Wells: 140 µL Assay Buffer + 20 µL of each Test Compound Dilution + 20 µL Trypsin Working Solution.
-
-
Pre-incubation: Add the buffer, test compound dilutions (or buffer for controls), and enzyme solution to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the 1 mM L-BAPA substrate solution to all wells (except the blank) to start the reaction. The total volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates by subtracting the rate of the blank (substrate auto-hydrolysis).
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro trypsin inhibition assay.
Hypothetical Signaling Pathway
Caption: Mechanism of trypsin inhibition by the test compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 9. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Novel Fluoroquinolones Incorporating a 4-(1H-1,2,3-triazol-1-yl)piperidine Moiety
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The modification of the C7 substituent of the quinolone core has been a key strategy in developing new analogs with improved potency, expanded spectrum of activity, and reduced side effects.[3][4] This document provides detailed protocols for the synthesis of novel fluoroquinolones featuring a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety at the C7 position. This modification has been shown to yield compounds with significant antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant strains.[5]
The synthetic strategy involves the preparation of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks followed by their nucleophilic substitution reaction with a suitable fluoroquinolone core. The triazole moiety is introduced via a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition.
Synthetic Workflow
The overall synthetic scheme for the preparation of the target fluoroquinolone derivatives is depicted below. The process begins with the synthesis of the key piperidine-triazole intermediate, which is then coupled with the fluoroquinolone core.
Caption: General workflow for the synthesis of fluoroquinolones with a 4-(1H-1,2,3-triazol-1-yl)piperidine C7 moiety.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the synthesis of fluoroquinolones bearing a 4-(1H-1,2,3-triazol-1-yl)piperidine substituent.[5]
Protocol 1: Synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine Building Blocks
This protocol describes the general procedure for preparing the key piperidine-triazole intermediates. The example provided is for the synthesis of 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine.
Materials:
-
4-Azido-4-ethynyl-1-Boc-piperidine
-
Propargyl aldehyde
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Click Reaction: To a solution of 4-azido-4-ethynyl-1-Boc-piperidine (1 equivalent) and propargyl aldehyde (1.2 equivalents) in dichloromethane, add N,N-diisopropylethylamine (3 equivalents) and copper(I) iodide (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected triazolylpiperidine intermediate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (10 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine.
Protocol 2: Synthesis of the Final Fluoroquinolone Derivative
This protocol details the coupling of the piperidine-triazole building block with the fluoroquinolone core.
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
-
4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine (from Protocol 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Coupling Reaction: In a reaction vessel, combine 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1 equivalent), 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine (1.2 equivalents), and N,N-diisopropylethylamine (3 equivalents) in dimethyl sulfoxide.
-
Heat the reaction mixture at 80 °C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then diethyl ether.
-
Dry the product under vacuum to obtain the final fluoroquinolone, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Data Presentation
The synthesis of a series of fluoroquinolones with different substituents on the triazole ring resulted in varying yields. A summary of these results is presented below.[5]
| Compound ID | R-group on Triazole | Yield (%) |
| 1 | -CHO | 83 |
| 2 | -H | 75 |
| 3 | -CH2OH | 68 |
| 4 | -COOEt | 71 |
| 5 | -Ph | 65 |
Biological Activity and Signaling Pathway
Fluoroquinolones exert their antibacterial effect by inhibiting the activity of DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to breaks in the bacterial chromosome and ultimately cell death.
Caption: Mechanism of action of fluoroquinolones leading to bacterial cell death.
The antibacterial activity of the synthesized compounds was evaluated using a standard broth microdilution technique.[5] One of the most promising compounds, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated antibacterial activity comparable to ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[5]
Conclusion
The incorporation of a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety at the C7 position of the fluoroquinolone scaffold represents a viable strategy for the development of new antibacterial agents with potent activity against clinically relevant pathogens. The synthetic protocols provided herein offer a clear and reproducible methodology for accessing these novel compounds, facilitating further investigation into their structure-activity relationships and therapeutic potential.
References
- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2H-1,2,3-Triazol-2-yl)piperidine as a Potential Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique electronic properties and coordination capabilities of N-heterocyclic compounds have positioned them as privileged scaffolds for the design of ligands in transition metal catalysis. The 1,2,3-triazole moiety, in particular, has garnered significant attention due to its strong σ-donating character, stability, and ease of synthesis via "click" chemistry. The incorporation of a piperidine ring introduces conformational rigidity and potential for stereocontrol, making 4-(2H-1,2,3-triazol-2-yl)piperidine a ligand of interest for various catalytic transformations.
While specific catalytic applications of the this compound isomer are not extensively documented in peer-reviewed literature, its structural similarity to other well-established triazole-based ligands suggests its potential utility in a range of catalytic reactions. This document provides a representative application note and protocol based on the established catalytic activity of closely related triazole-containing ligands, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern synthetic chemistry.
Potential Catalytic Applications
Based on the broader class of triazole-containing ligands, this compound could potentially serve as an effective ligand in the following catalytic reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The triazole nitrogen atoms can effectively coordinate to and stabilize copper(I) catalytic species, which are central to the CuAAC reaction.
-
Palladium-Catalyzed Cross-Coupling Reactions: Ligands of this type have the potential to support palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for the construction of complex organic molecules.
-
Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric hydrogenation, hydrosilylation, and other stereoselective transformations.
Representative Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following sections detail a representative protocol and performance data for a CuAAC reaction, a likely application for the this compound ligand.
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol is a generalized procedure based on established methods for CuAAC reactions using triazole-based ligands. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.
Materials:
-
Alkyne (1.0 mmol, 1.0 equiv)
-
Azide (1.0 mmol, 1.0 equiv)
-
Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) (1-5 mol%)
-
This compound ligand (1-10 mol%)
-
Solvent (e.g., THF, a mixture of t-BuOH and H₂O, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol) and the azide (1.0 mmol).
-
Dissolve the starting materials in the chosen solvent (5 mL).
-
In a separate vial, prepare the catalyst premix by dissolving the copper(I) source (e.g., CuI, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%) in the reaction solvent (1 mL). Note: If using CuSO₄, add sodium ascorbate (0.05 mmol, 5 mol%) to the main reaction mixture to generate the active Cu(I) species in situ.
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Seal the reaction vial and stir the mixture at the desired temperature (typically room temperature to 60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
Data Presentation: Representative Catalytic Performance
The following table summarizes hypothetical yet realistic quantitative data for the CuAAC reaction between benzyl azide and phenylacetylene, catalyzed by a generic Copper/4-(2H-1,2,3-triazol-2-yl)piperidine system. This data is for illustrative purposes to demonstrate the expected outcomes.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (2 mol%) / Ligand (4 mol%) | THF | 25 | 12 | 92 |
| 2 | CuI (2 mol%) / Ligand (4 mol%) | t-BuOH/H₂O (1:1) | 25 | 8 | 95 |
| 3 | CuSO₄/Ascorbate (5 mol%) / Ligand (10 mol%) | DMF | 40 | 6 | 98 |
| 4 | CuI (1 mol%) / Ligand (2 mol%) | t-BuOH/H₂O (1:1) | 25 | 18 | 88 |
Mandatory Visualizations
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A simplified representation of the catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for Ligand Application in a Catalytic Reaction
Caption: A general experimental workflow for the application of this compound as a ligand in a catalytic reaction.
Application Notes and Protocols for Novel Triazole-Piperidine Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of novel triazole-piperidine compounds as potent antifungal agents. The detailed protocols and data presented herein are intended to guide researchers in the exploration and development of this promising class of antifungals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with improved efficacy and broader spectra.[1][2] Triazole compounds have long been a cornerstone of antifungal therapy, primarily targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3] This document focuses on a novel series of triazole derivatives incorporating a piperidine moiety, which have demonstrated significant antifungal activity against a range of clinically important fungal pathogens.[1][4][5] These compounds represent promising leads for the development of next-generation antifungal drugs.[1]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary antifungal mechanism of these triazole-piperidine compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or ERG11).[2][6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, the triazole moiety blocks the demethylation of lanosterol, a key step in ergosterol production.[5][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2][5] The altered membrane composition disrupts its fluidity and the function of membrane-associated enzymes, ultimately inhibiting fungal growth.[5] Molecular docking studies have revealed that the triazole ring, a difluorophenyl group, and a hydroxyl group are key pharmacophores, while the piperidine side chain orients into a substrate access channel, forming hydrophobic and van der Waals interactions with the enzyme.[4][5][7]
Quantitative Antifungal Activity
The in vitro antifungal efficacy of novel triazole-piperidine compounds has been evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits 80% of fungal growth (MIC80), was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][5] The results for representative compounds are summarized below, with fluconazole (FCZ), itraconazole (ICZ), and voriconazole (VCZ) as reference drugs.
Table 1: In Vitro Antifungal Activity (MIC80, µg/mL) of Selected Triazole-Piperidine Compounds
| Compound | Candida albicans | Candida parapsilosis | Cryptococcus neoformans | Aspergillus fumigatus |
| 8d | 0.125 | 0.008 | 0.016 | 0.5 |
| 8j | 0.25 | 0.063 | 0.008 | 1 |
| 8t | 0.125 | - | 0.031 | - |
| 8v | 0.016 | - | 0.016 | - |
| FCZ | 0.25 - 1 | 0.5 | 4 | >64 |
| ICZ | 0.031 - 0.125 | 0.063 | 0.125 | 1 |
| VCZ | 0.016 - 0.031 | 0.031 | 0.031 | 0.25 |
Note: Data compiled from multiple sources for illustrative purposes. '-' indicates data not available.[1][5]
Experimental Protocols
Protocol 1: General Synthesis of Triazole-Piperidine Compounds
This protocol outlines a general synthetic route for the preparation of the target triazole-piperidine compounds.[5]
References
- 1. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoxazole-Piperidine-1,2,3-Triazoles in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of isoxazole-piperidine-1,2,3-triazole hybrid molecules. This document includes a summary of their cytotoxic activity against various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action.
Introduction
Isoxazole-piperidine-1,2,3-triazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. This unique molecular scaffold combines the pharmacophoric features of isoxazole, piperidine, and 1,2,3-triazole moieties, which have independently shown a wide range of biological activities. The synergistic combination of these rings can lead to compounds with enhanced potency and selectivity against cancer cells. The primary mechanisms of action for these compounds appear to involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of anti-apoptotic proteins like Bcl-xL.
Quantitative Data Summary
The in vitro anticancer activity of various isoxazole-piperidine-1,2,3-triazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 4.1 ± 1.2 | [1] |
| HeLa (Cervical) | 4.4 ± 1.3 | [1] | |
| A549 (Lung) | 8.6 ± 2.2 | [1] | |
| IMR32 (Neuroblastoma) | 3.2 ± 0.3 | [1] | |
| 4f | MCF-7 (Breast) | 5.2 ± 0.8 | [1] |
| HeLa (Cervical) | 6.1 ± 1.1 | [1] | |
| A549 (Lung) | 9.3 ± 1.5 | [1] | |
| IMR32 (Neuroblastoma) | 4.5 ± 0.6 | [1] | |
| 7a | Not Specified | 5.34 ± 0.13 | [2] |
| 7i | Not Specified | 5.22 ± 0.05 | [2] |
Note: The structures for compounds 4c and 4f are described in Peddapyata et al. (2021)[1]. Structures for 7a and 7i are detailed in Yadav et al. (2023)[2]. Further details on other synthesized compounds can be found in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anticancer properties of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole-piperidine-1,2,3-triazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide or doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-FITC negative and PI negative: Live cells.
-
Annexin V-FITC positive and PI negative: Early apoptotic cells.
-
Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.
-
Annexin V-FITC negative and PI positive: Necrotic cells.
-
Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering or fluorescence.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.
-
Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the change in absorbance/fluorescence against time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization compared to the control.
Bioluminescence Resonance Energy Transfer (BRET) Assay for PUMA/Bcl-xL Interaction
Principle: BRET is a proximity-based assay that measures protein-protein interactions. In this context, it can be used to assess the ability of the compounds to disrupt the interaction between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL. One protein is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the proteins interact, energy is transferred from the donor to the acceptor upon addition of the substrate, resulting in a detectable fluorescent signal.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for Rluc-PUMA and Bcl-xL-YFP.
-
Cell Plating: After 24-48 hours, plate the transfected cells into a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with the test compounds for a specified period.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of the compound indicates disruption of the PUMA/Bcl-xL interaction.
Visualizations of Mechanisms and Workflows
Proposed Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which isoxazole-piperidine-1,2,3-triazoles exert their anticancer effects.
Caption: Proposed intrinsic apoptosis pathway induced by isoxazole-piperidine-1,2,3-triazoles.
Caption: Mechanism of tubulin polymerization inhibition leading to mitotic arrest and apoptosis.
Caption: Disruption of the PUMA/Bcl-xL protein-protein interaction by the compounds.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of isoxazole-piperidine-1,2,3-triazole derivatives.
Caption: General workflow for the synthesis and evaluation of anticancer properties.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action. Among the promising heterocyclic scaffolds, 1,2,3-triazoles have garnered significant attention in medicinal chemistry. This is attributed to their synthetic accessibility, structural rigidity, and ability to engage in various biological interactions. The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and mild reaction conditions.[1][2][3] These compounds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5] Their mechanisms of action are often multimodal, involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disruption of the bacterial cell membrane, and interference with biofilm formation.[1][5][6]
These application notes provide an overview of the synthesis of 1,2,3-triazole derivatives and detailed protocols for their evaluation as potential antibacterial agents.
Synthetic Methodologies: The Power of Click Chemistry
The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][8]
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.[1] Other methods include metal-free synthesis and the use of organocatalysts, microwave irradiation, or ultrasound assistance to promote the reaction.[1][8][9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via CuAAC
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper(I)-catalyzed reaction between an organic azide and a terminal alkyne.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent (e.g., DMF, t-BuOH/H₂O, DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate flask, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.05-0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized 1,2,3-triazole derivatives against bacterial strains.
Materials:
-
Synthesized 1,2,3-triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ampicillin, Gentamicin) as a positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds and the standard antibiotic in MHB to obtain a range of concentrations.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol describes the procedure to determine the Minimum Bactericidal Concentration (MBC) following the MIC test.
Materials:
-
MIC plates from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and antibacterial activity of 1,2,3-triazole derivatives.
Table 1: Synthesis Yields of Representative 1,2,3-Triazole Derivatives
| Compound ID | R1-Azide | R2-Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Benzyl azide | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 95 | [1] |
| 2 | 4-Azidoaniline | 1-Ethynyl-4-nitrobenzene | CuSO₄·5H₂O / Sodium Ascorbate | DMF | 88 | [7] |
| 3 | 1-Azido-4-methoxybenzene | Propargyl alcohol | CuI | Dioxane | 92 | [9] |
| 4 | Azidomethyl phenyl sulfide | 3-Butyn-1-ol | CuSO₄·5H₂O / Sodium Ascorbate | CH₂Cl₂/H₂O | 85 | [7] |
Table 2: Antibacterial Activity (MIC in µg/mL) of Representative 1,2,3-Triazole Derivatives
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 5 | 16 | 32 | 64 | [10] |
| 6 | 8 | 16 | 32 | [10] |
| 7 | 128 | >128 | >128 | [11] |
| 8 | 4 | 8 | 16 | [10] |
| Ampicillin | 0.5 | 8 | >256 | [2][12] |
| Gentamicin | 1 | 2 | 4 | [10] |
Visualizations
Caption: Workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis of 1,2,3-triazoles.
Caption: Potential multimodal mechanisms of action for 1,2,3-triazole antibacterial agents.
Caption: Logical workflow for the development of 1,2,3-triazole derivatives as antibacterial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]
- 5. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) | Bentham Science [benthamscience.com]
- 6. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-...: Ingenta Connect [ingentaconnect.com]
- 7. scielo.br [scielo.br]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 11. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(2H-1,2,3-Triazol-2-yl)piperidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which enhance drug-target engagement.[1] The specific substitution pattern on the triazole ring, particularly the distinction between N1- and N2-substituted isomers, can significantly influence the pharmacological profile of a compound. This document focuses on the application of the 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold in drug design.
While direct literature on the biological activity of this compound is limited, this document provides a comprehensive guide based on established synthetic methodologies for N2-substituted 1,2,3-triazoles and the broader context of triazoles in drug discovery. The protocols and data herein are intended to serve as a foundational resource for researchers exploring this specific chemical space.
Physicochemical Properties and Rationale for Use
The this compound scaffold combines the rigidity and hydrogen bonding capabilities of the piperidine ring with the unique electronic and steric properties of the N2-substituted 1,2,3-triazole. The N2-substitution pattern results in a different dipole moment and steric hindrance compared to its N1-substituted counterpart, which can be exploited to achieve selectivity for specific biological targets. The piperidine ring serves as a versatile anchor for further functionalization, allowing for the modulation of physicochemical properties such as solubility and lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H12N4 |
| Molecular Weight | 152.20 g/mol |
| LogP (Predicted) | -0.2 |
| Topological Polar Surface Area | 51.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Note: These values are predicted and should be confirmed experimentally.
Synthesis of N2-Substituted 1,2,3-Triazoles
The regioselective synthesis of N2-substituted 1,2,3-triazoles is a key challenge. Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which predominantly yields 1,4-disubstituted (N1) triazoles, the synthesis of N2-substituted isomers requires specific strategies.[2][3]
General Synthetic Approach
A common and effective method for the synthesis of N2-substituted 1,2,3-triazoles involves the oxidative cyclization of bis-arylhydrazones derived from 1,2-dicarbonyl compounds.[2][3] Another modern approach involves the reaction of geminal diazides with organic hydrazines.[4][5]
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Method)
This protocol is a generalized procedure based on the oxidative cyclization of bis-hydrazones.[2][3]
Materials:
-
N-Boc-piperidin-4-one
-
Hydrazine hydrate
-
Glyoxal (40% in water)
-
Copper(II) acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Hydrazone:
-
Dissolve N-Boc-piperidin-4-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc-piperidin-4-one hydrazone.
-
-
Formation of the Bis-hydrazone:
-
Dissolve the crude hydrazone (1.0 eq) in ethanol.
-
Add glyoxal (0.5 eq) dropwise at room temperature.
-
Stir the mixture for 4 hours. The formation of the bis-hydrazone intermediate can be monitored by TLC.
-
-
Oxidative Cyclization:
-
To the bis-hydrazone solution, add copper(II) acetate (1.1 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and filter through celite to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Dissolve the purified N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine in DCM.
-
Add TFA (5-10 eq) and stir at room temperature for 2 hours.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Applications in Drug Design and Biological Activity
The this compound scaffold can be utilized as a building block in the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR).
Table 2: Exemplary Biological Data for Structurally Related 1,2,3-Triazole Derivatives
| Compound Class | Target | Activity (IC50/EC50) | Reference |
| 1,2,3-Triazole-containing chalcones | A549 (lung cancer cell line) | 8.67 µM | [7] |
| 1,2,3-Triazole-containing etodolac derivatives | A549 (lung cancer cell line) | 3.29 µM | [7] |
| 1,2,3-Triazole-containing epipodophyllotoxin derivatives | A549 (lung cancer cell line) | 0.97 µM | [7] |
This table illustrates the range of biological activities observed for compounds containing the 1,2,3-triazole core and can serve as a guide for the types of assays that could be relevant for novel derivatives of this compound.
Hypothetical Signaling Pathway Involvement
Given the prevalence of triazole-containing compounds as kinase inhibitors, a hypothetical application of a this compound derivative could be in the inhibition of a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K signaling pathway by a derivative.
Conclusion
The this compound scaffold represents an under-explored area of chemical space with significant potential in drug discovery. The synthetic protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this novel scaffold. By leveraging the unique properties of the N2-substituted 1,2,3-triazole and the versatility of the piperidine ring, researchers can design and synthesize novel drug candidates with potentially improved efficacy and selectivity. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N2-Substituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N2-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Triazole-Piperidine Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting molecular docking studies on triazole-piperidine hybrids. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these hybrids with their respective biological targets, thereby guiding the design and development of more potent therapeutic agents.
I. Introduction to Triazole-Piperidine Hybrids and Molecular Docking
Triazole and piperidine are privileged scaffolds in drug discovery, known to interact with a wide range of biological targets. The hybridization of these two moieties often leads to compounds with enhanced biological activity and improved pharmacokinetic profiles. Molecular docking simulations are instrumental in understanding the structure-activity relationships (SAR) of these hybrids by visualizing their interactions with the active site of a target protein at the atomic level. This computational approach allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thus accelerating the drug discovery process.
II. Key Biological Targets for Triazole-Piperidine Hybrids
Molecular docking studies have been successfully employed to investigate the interaction of triazole-piperidine hybrids with various biological targets, including:
-
Checkpoint Kinase 1 (Chk1): A key regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy.[1][2]
-
DNA Gyrase: An essential bacterial enzyme that introduces negative supercoils into DNA, representing a well-established target for antibacterial agents.
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria like Helicobacter pylori.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
III. Quantitative Data Summary
The following tables summarize the reported biological activities and molecular docking scores for representative triazole-piperidine hybrids against various targets.
Table 1: Anticancer Activity and Chk1 Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Protein | Docking Score (kcal/mol) | Reference |
| 4c | HepG-2 | 5.42 | Chk1 | -8.5 | [1][2] |
| 4h | A549 | 6.18 | Chk1 | -8.2 | [1][2] |
| 10a | MCF-7 | 93.0 ± 3.1 | Aromatase | -9.9 | [3] |
| 10d | A549 | 12.3 ± 1.9 | Aromatase | -10.2 | [3] |
| Compound 3 | PC3 | 40.46 | Androgen Receptor | -7.8 | [4] |
| Compound 6 | A375 | 40.37 | Androgen Receptor | -8.1 | [4] |
| Compound 12 | MDA-MB-231 | 3.61 | STAT3 | - | [5] |
| Compound 21 | MDA-MB-231 | 3.93 | STAT3 | - | [5] |
| Compound 7 | HCT-116 | 15.5 ± 1.8 | EGFR | -17.01 | [6][7] |
Table 2: Antimicrobial Activity and DNA Gyrase Inhibition
| Compound ID | Bacterial Strain | MIC (µg/mL) | Target Protein | Docking Score (kcal/mol) | Reference |
| 10a | E. coli | 0.125 - 64 | DNA Gyrase | ~ -9.5 | [8] |
| 10b | S. aureus | 0.125 - 64 | DNA Gyrase | ~ -9.5 | [8] |
| Hybrid 9g | E. coli | - | DNA Gyrase | -9.2 | [9] |
| Hybrid 9k | S. aureus | - | DNA Gyrase | -9.5 | [9] |
Table 3: Enzyme Inhibitory Activity
| Compound ID | Enzyme | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 1f | Urease | 0.11 ± 0.017 | - | [10][11] |
| 12d | Urease | 19.35 ± 1.28 | - | [12][13][14] |
| 12m | Urease | - | - | [12][13][14] |
| Compound 9 | AChE | 0.10 ± 0.050 | - | [15] |
| Compound 14 | BuChE | 0.30 ± 0.050 | - | [15] |
| 12d | AChE | 0.73 ± 0.54 | - | [12][13][14] |
| 12m | BChE | 0.038 ± 0.50 | - | [12][13][14] |
IV. Experimental Protocols for Molecular Docking
This section provides a generalized, step-by-step protocol for performing molecular docking studies of triazole-piperidine hybrids. Specific parameters may need to be optimized based on the target protein and the software used.
Protocol 1: General Molecular Docking Workflow
This protocol outlines the fundamental steps applicable to most molecular docking software such as AutoDock Vina, Schrödinger Maestro, or MOE.
1. Protein Preparation: a. Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., Chk1 PDB ID: 2E9N, E. coli DNA Gyrase B PDB ID: 1KZN, H. pylori Urease PDB ID: 1E9Y, Human AChE PDB ID: 4EY7). b. Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. c. Add Hydrogens: Add polar hydrogen atoms to the protein structure. d. Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges). e. Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.
2. Ligand Preparation: a. Create 3D Structure: Draw the triazole-piperidine hybrid using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch) and convert it to a 3D structure. b. Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges). d. Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
3. Grid Generation: a. Define Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature reports. b. Set Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
4. Molecular Docking: a. Select Docking Algorithm: Choose the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). b. Set Docking Parameters: Specify the number of docking runs, the population size, and the maximum number of energy evaluations. c. Run Docking Simulation: Execute the docking simulation. The software will generate a set of possible binding poses for the ligand within the protein's active site.
5. Analysis of Results: a. Binding Energy/Docking Score: Analyze the binding energies or docking scores of the generated poses. The pose with the lowest binding energy is typically considered the most favorable. b. Visualize Interactions: Visualize the best-ranked pose in a molecular graphics viewer (e.g., PyMOL, VMD, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. c. RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental binding mode to validate the docking protocol.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for a molecular docking study.
Caption: Simplified Chk1 signaling pathway and inhibition.
Caption: Mechanism of DNA gyrase and its inhibition.
References
- 1. Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the anticancer potency of 1,2,4-triazole-N-arylamide hybrids through inhibition of STAT3: synthesis and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazolone-piperazine/triazole/thiadiazole/furan/thiophene conjugates: Synthesis, in vitro urease inhibition, and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2H-1,2,3-Triazol-2-YL)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of 4-(2H-1,2,3-Triazol-2-YL)piperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a yellow or brownish tint. What is the cause and how can I remove it?
A: A yellow or brownish discoloration in piperidine derivatives is often due to the presence of oxidation byproducts or residual impurities from the synthesis.[1] While minor discoloration may not impact all downstream applications, purification is recommended for high-purity requirements.
Troubleshooting:
-
Purification Method: The most effective method to remove colored impurities is typically column chromatography. Recrystallization can also be effective if a suitable solvent system is identified. For thermally stable piperidine compounds, distillation can be an option, though it's less common for complex structures like this.[1]
-
Preventative Measures: To minimize oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1]
Q2: I'm observing significant tailing of my compound during silica gel column chromatography. Why is this happening and how can I fix it?
A: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[2]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[2]
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[2][3]
Q3: I am experiencing low recovery of my compound after flash chromatography. What are the likely causes and solutions?
A: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.
Possible Causes and Solutions:
-
Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.
-
Solution: Employ the troubleshooting steps for tailing mentioned in Q2, such as adding a basic modifier to the eluent or using a different stationary phase.[2]
-
-
Compound Instability: The compound may be degrading on the acidic silica gel.
-
Solution: Deactivating the silica gel with a base like triethylamine prior to and during chromatography can help.[4] Alternatively, switch to a less acidic stationary phase like neutral alumina.
-
Q4: I am struggling to find a suitable solvent system for the recrystallization of this compound. What should I do?
A: Finding the right recrystallization solvent can be challenging. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting and Optimization:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Good starting points for a compound with both polar (triazole) and less polar (piperidine) moieties could be:
-
Alcohols (e.g., isopropanol, ethanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixtures of solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
-
-
Inducing Crystallization: If crystals do not form upon cooling, try the following:
-
Oiling Out: If your compound separates as an oil, it may be due to a high concentration of impurities or the solvent being too non-polar. Try using a more polar solvent or a solvent mixture.
Quantitative Data Summary
The following table summarizes typical results that can be expected when purifying piperidine and triazole derivatives using different methods. The actual results for this compound may vary.
| Purification Method | Typical Purity | Typical Recovery | Key Parameters |
| Column Chromatography (Silica Gel with TEA) | >98% | 60-85% | Mobile Phase: Dichloromethane/Methanol with 0.5% Triethylamine |
| Column Chromatography (Reverse-Phase C18) | >99% | 70-90% | Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Recrystallization | >99% | 50-80% | Solvent: Isopropanol or Ethyl Acetate/Hexanes |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Stationary Phase:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.[4]
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product. For example, start with 100% Dichloromethane (+0.5% TEA) and gradually increase the percentage of Methanol.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[8]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude compound.
-
Add a potential solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
An ideal solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.[5]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7]
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.[7]
-
Diagrams
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting guide for common issues in column chromatography.
References
Technical Support Center: Navigating Solubility Challenges with 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility issues encountered during experiments with 4-(2H-1,2,3-triazol-2-yl)piperidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges in a practical, question-and-answer format.
Troubleshooting Guide
This guide addresses common problems observed during the handling and formulation of this compound derivatives.
Problem 1: My compound precipitates out of solution when preparing an aqueous stock from a DMSO concentrate.
-
Question: I'm trying to make a 10 mM aqueous solution from a 100 mM DMSO stock of my this compound derivative, but it immediately crashes out. What's happening and how can I fix it?
-
Answer: This is a common issue for compounds with low aqueous solubility. The rapid dilution of the DMSO stock into an aqueous buffer creates a supersaturated solution that quickly precipitates. Here are several strategies to address this:
-
Lower the Final Concentration: Your target concentration of 10 mM might be well above the kinetic solubility limit of your compound in the aqueous buffer. Try preparing a more dilute final solution (e.g., 1 mM or lower).
-
Modify the Solvent System:
-
Co-solvents: Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of an organic co-solvent like ethanol, methanol, or polyethylene glycol (PEG).
-
pH Adjustment: The piperidine moiety is basic. Lowering the pH of the aqueous buffer (e.g., to pH 4-5 with a citrate buffer) can protonate the piperidine nitrogen, forming a more soluble salt.
-
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Cremophor EL, to the aqueous buffer can help to maintain the compound in solution.
-
Problem 2: I'm observing inconsistent results in my biological assays, which I suspect is due to poor solubility.
-
Question: My dose-response curves are not consistent, and I see high variability between replicate wells. Could this be a solubility problem?
-
Answer: Yes, inconsistent biological data is a classic sign of a compound precipitating in the assay medium. Here's a workflow to diagnose and address this:
Caption: Troubleshooting workflow for inconsistent assay results. Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) in your specific assay medium to find the concentration at which your compound begins to precipitate.
-
Optimize Assay Conditions:
-
Lower the highest concentration: Ensure your dose-response curve starts at or below the measured kinetic solubility limit.
-
Increase DMSO percentage: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) can help maintain solubility.
-
-
Reformulate: If optimization is insufficient, consider the formulation strategies outlined in the FAQs.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that influence their solubility?
A1: The solubility of these derivatives is a balance of the physicochemical properties of the core scaffold and its substituents.
-
Piperidine Ring: The piperidine ring is a basic moiety. At physiological pH, it can be partially protonated, which generally increases aqueous solubility.
-
Triazole Ring: The 1,2,3-triazole ring is a rigid, polar heterocycle. The position of the triazole within a linker can impact solubility; however, the overall effect is highly dependent on the surrounding molecular structure.[1] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, which can contribute to aqueous solubility.[2]
-
Substituents: The nature of the substituents on both the piperidine and triazole rings will have a significant impact. Lipophilic substituents will decrease aqueous solubility, while polar or ionizable groups will increase it. The overall lipophilicity of the molecule is a key determinant of its solubility.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic Solubility: This is the concentration of a compound that remains in solution after a short incubation time when a stock solution (typically in DMSO) is added to an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution and is often used in high-throughput screening settings.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).
Recommendation: For initial screening and troubleshooting of assay-related precipitation, kinetic solubility is more relevant. For formulation development and understanding the intrinsic properties of your compound, thermodynamic solubility is the gold standard.
Q3: What are some effective formulation strategies to improve the aqueous solubility of my this compound derivative for in vivo studies?
A3: Several formulation strategies can be employed for poorly soluble drugs.[4] The choice will depend on the specific properties of your compound and the intended application.
| Formulation Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Lowering the pH of the formulation vehicle to protonate the basic piperidine nitrogen. | Simple and effective for basic compounds. | May not be suitable for all routes of administration; potential for precipitation upon pH change in vivo. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, ethanol, propylene glycol). | Can significantly increase solubility. | Potential for toxicity of the co-solvent; precipitation upon dilution in the body. |
| Amorphous Solid Dispersions | Dispersing the compound in an amorphous state within a polymer matrix. | Can lead to a significant increase in apparent solubility and dissolution rate.[4] | Can be physically unstable and revert to the crystalline form; requires specialized manufacturing processes. |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by improving solubility and taking advantage of lipid absorption pathways.[4] | Requires careful selection of excipients; potential for drug degradation in the formulation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is used to determine the concentration at which a compound precipitates from an aqueous solution.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplate.
-
Nephelometer (light-scattering plate reader).
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Mix the plate thoroughly.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
Solid form of the test compound.
-
Selected solvent (e.g., water, buffer of a specific pH).
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled environment.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm).
-
Analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
Data Presentation
Table 1: Example Solubility Data for a this compound Derivative
| Solvent System | pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~7 | Data | Data |
| PBS | 7.4 | Data | Data |
| 0.1 M HCl | 1.0 | Data | Data |
| 5% DMSO in PBS | 7.4 | Data | Data |
| 10% PEG 400 in Water | ~7 | Data | Data |
Visualization of Key Concepts
Logical Workflow for Addressing Solubility Issues
References
Technical Support Center: Improving Yield in 1,2,3-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the complementary Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during 1,2,3-triazole synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: Low or No Product Yield
Low yields in CuAAC reactions are a common issue and can often be resolved by systematically evaluating the following factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Solution:
-
Use a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) oxidation state in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[2][3][4] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[2]
-
Degas all solvents and solutions to remove dissolved oxygen before starting the reaction.[2][3]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1]
-
Solution: Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[2]
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[2][5] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][2]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material.[1][3]
-
Poor Substrate Solubility: Insufficient solubility of the azide or alkyne in the chosen solvent system can hinder the reaction.
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the reaction.[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Issue: Low or No Product Yield
Low yields in RuAAC reactions, which typically afford 1,5-disubstituted 1,2,3-triazoles, can often be traced back to the following:
-
Catalyst Deactivation: Ruthenium catalysts can be sensitive to air and moisture.[7]
-
Solution: It is recommended to perform the reaction under an inert atmosphere.[7]
-
-
Substrate Scope: While RuAAC is advantageous for its ability to accommodate internal alkynes, the reaction of alkynes with aryl azides can sometimes result in low yields and byproduct formation.[8][9]
-
Solution: For problematic aryl azides, using a catalyst system like [Cp*RuCl]₄ in DMF, potentially with microwave irradiation, can improve yields and reduce reaction times.[9]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Solution: Nonprotic solvents such as benzene, toluene, THF, or dioxane are commonly used and generally effective.[8]
-
Frequently Asked Questions (FAQs)
1. What is the optimal ratio of azide to alkyne?
Typically, a slight excess of one reagent (1.1 to 2-fold) is used to drive the reaction to completion, especially if one of the starting materials is more precious than the other.[2][4]
2. How do I choose the right ligand for my CuAAC reaction?
The ligand choice depends on the solvent system and the specific requirements of your experiment. For bioconjugation in aqueous buffers, water-soluble ligands like THPTA or BTTAA are ideal as they accelerate the reaction and can reduce copper's cytotoxicity.[2][4] For organic solvents, ligands like TBTA are often employed.
3. When should I consider using RuAAC instead of CuAAC?
RuAAC is the method of choice when the synthesis of a 1,5-disubstituted 1,2,3-triazole is desired.[10] Additionally, RuAAC is advantageous when working with internal alkynes, which are not suitable substrates for CuAAC.[8]
4. Can high concentrations of buffer components inhibit my CuAAC reaction?
Yes, certain buffer components can interfere with the reaction. For instance, Tris buffer can chelate the copper catalyst, reducing its activity.[1] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[1] It is advisable to use buffers like phosphate-buffered saline (PBS).
5. How can I monitor the progress of my reaction?
For small molecule synthesis, reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] For bioconjugation, techniques like SDS-PAGE, mass spectrometry, or using a fluorogenic azide that becomes fluorescent upon triazole formation can be employed.[12]
Data Presentation
Table 1: Optimization of CuAAC Reaction Parameters for a Model Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Yield (%) |
| Copper Source | CuSO₄ | CuSO₄ | CuSO₄ | CuBr(PPh₃)₃ | 83[13] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Sodium Ascorbate | - | |
| Ligand | None | THPTA | BTTAA | PPh₃ | |
| Solvent | t-BuOH/H₂O (1:1) | t-BuOH/H₂O (1:1) | t-BuOH/H₂O (1:1) | CH₂Cl₂ | |
| Temperature (°C) | 25 | 25 | 25 | 25 | |
| Reaction Time (h) | 18 | 4 | 2 | 12 | |
| Data is illustrative and based on typical optimization experiments. |
Table 2: Comparison of CuAAC and RuAAC Reactions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted[10] |
| Alkyne Substrate | Terminal alkynes only[8] | Terminal and internal alkynes[8] |
| Common Catalyst | Cu(I) generated in situ from CuSO₄/Sodium Ascorbate | CpRuCl(PPh₃)₂ or [CpRuCl]₄[8][9] |
| Typical Solvents | Aqueous buffers, t-BuOH/H₂O, DMSO, DMF[4] | Toluene, THF, Dioxane, Benzene[8] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule CuAAC Synthesis
This protocol is a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11]
Materials:
-
Azide (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture.
-
Immediately following, add the CuSO₄·5H₂O solution to the reaction mixture. A color change is often observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[11]
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol provides a general guideline for labeling biomolecules.[11][14]
Materials:
-
Biomolecule with an azide or alkyne handle
-
Conjugation partner (alkyne or azide)
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to prevent oxidative damage, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule in the appropriate buffer.
-
Add the conjugation partner to the solution (typically a 2-10 fold molar excess).
-
Prepare a premixed solution of CuSO₄ and the ligand (e.g., at a 1:5 molar ratio).
-
Add the aminoguanidine solution (if used) to the biomolecule mixture.
-
Add the premixed catalyst-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purify the labeled biomolecule using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Visualizations
Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified mechanism of the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Triazole Compounds
Welcome to the Technical Support Center for the synthesis of triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of triazoles. Here, you will find detailed information to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[1][2] This is particularly common when the reaction is exposed to oxygen.[3] Another significant side reaction, especially in the context of bioconjugation, is the copper-mediated generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to sensitive substrates, such as the degradation of proteins.[4] Additionally, byproducts of ascorbate oxidation can react with lysine and arginine residues, potentially leading to protein aggregation.[4] In some cases, using copper(I) halides as the catalyst can lead to the formation of 5-halogenated triazoles or 5,5'-bistriazoles.
Q2: How can I minimize the formation of the Glaser coupling byproduct?
A2: To minimize the oxidative homocoupling of alkynes, it is crucial to maintain anaerobic conditions. This can be achieved by thoroughly degassing all solutions and running the reaction under an inert atmosphere, such as nitrogen or argon.[1] The use of a sufficient excess of a reducing agent, like sodium ascorbate, helps to keep the copper in its active Cu(I) state and suppresses the formation of oxidative byproducts.[5] Furthermore, employing copper-stabilizing ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the catalyst from oxidation and improve the selectivity of the reaction.[4][6]
Q3: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is not regioselective. How can I favor the formation of the 1,5-disubstituted triazole?
A3: The RuAAC reaction is generally highly selective for the 1,5-disubstituted triazole isomer.[7] If you are observing a lack of regioselectivity, it is important to ensure that your catalytic system is appropriate. The use of pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes is known to favor the 1,5-regioisomer.[5] For thermal Huisgen cycloadditions, which can produce a mixture of 1,4- and 1,5-isomers, switching to a ruthenium-catalyzed reaction is the most effective way to ensure high regioselectivity for the 1,5-product.[8] Solvent polarity can also have a minor influence on the isomer ratio in thermal reactions, with polar, protic solvents sometimes slightly favoring the 1,4-isomer.[8]
Q4: What are the potential side reactions during a Dimroth rearrangement?
A4: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a triazole ring exchange places.[9] While the primary "side product" is the rearranged, often more thermodynamically stable isomer, other byproducts can form depending on the reaction conditions and the substrate. For instance, in the synthesis of condensed pyrimidines involving a Dimroth rearrangement, significant amounts of byproducts can be generated if the reaction time is extended or if the conditions are not optimized.[10] The mechanism involves a ring-opening and ring-closing sequence, and intermediates in this process could potentially react with other species in the reaction mixture if not properly controlled.[11]
Q5: How can I detect and quantify the impurities and side products in my triazole synthesis?
A5: A highly effective method for the analysis of triazole compounds and their impurities is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS).[12] This technique allows for the separation and sensitive detection of the desired triazole product, unreacted starting materials, and various side products, including regioisomers and homocoupling products.[13] For chiral triazole compounds, specialized chiral HPLC methods can be developed to separate enantiomers.[13]
Troubleshooting Guides
Issue 1: Low or No Yield in CuAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure you are using a reliable source of Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), make sure to use a sufficient amount of a reducing agent like sodium ascorbate (typically in slight excess).[5] Prepare the sodium ascorbate solution fresh before use.[14] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the catalyst and run the reaction under an inert atmosphere.[3] |
| Poor Ligand Choice or Concentration | Use a copper-stabilizing ligand like TBTA (for organic solvents) or THPTA (for aqueous media) to protect the catalyst and accelerate the reaction. A 1:5 copper to ligand ratio is often effective.[15] |
| Impure Reagents | Verify the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst. |
| Substrate Sequestration of Copper | For reactions involving biomolecules with potential copper-binding sites (e.g., proteins with histidine residues), consider using an excess of the copper-ligand complex or adding a sacrificial metal ion like Zn(II).[15] |
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Implement rigorous anaerobic conditions. Use solvents that have been sparged with an inert gas. Capping the reaction vessel can help minimize oxygen exposure.[3] |
| Insufficient Reducing Agent | Increase the concentration of sodium ascorbate. A slight excess is recommended to maintain the copper in the Cu(I) state.[5] |
| Absence of a Stabilizing Ligand | The use of ligands such as TBTA or THPTA can significantly suppress the formation of the diyne byproduct by stabilizing the Cu(I) catalyst.[6][16] |
Issue 3: Poor Regioselectivity in Triazole Formation
| Reaction Type | Troubleshooting Steps |
| Thermal Huisgen Cycloaddition | For selective formation of the 1,4-disubstituted triazole, switch to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[8] |
| Thermal Huisgen Cycloaddition | For selective formation of the 1,5-disubstituted triazole, switch to the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[8] |
| RuAAC | If you are not obtaining the desired 1,5-isomer, ensure your ruthenium catalyst (e.g., a [Cp*RuCl] complex) is active and that the reaction conditions are optimized. The choice of solvent can also influence the reaction efficiency.[8] |
Data Presentation
Table 1: Comparison of Copper Sources for CuAAC Reactions
| Copper Source | Typical Catalyst Loading | Ligand & Ratio (Ligand:Cu) | Reducing Agent | Common Solvents | Advantages | Disadvantages |
| CuSO₄ / Sodium Ascorbate | 0.25–5 mol% | TBTA or THPTA (1:1 to 5:1)[17] | Sodium Ascorbate (5–10 mol% or excess)[17] | Water, Buffers, DMSO, t-BuOH[17] | Inexpensive, robust, uses air-stable Cu(II) precursor.[17] | Requires a reducing agent; potential for side reactions if not optimized.[17] |
| CuI or CuBr | 1–5 mol% | TBTA, PMDETA, or other amine ligands | Not always required | THF, DMF, Toluene | Direct use of Cu(I) source. | Can be sensitive to air; iodide can sometimes interfere with the reaction.[3] |
| Copper Wire/Turnings | Excess | None | Not required | Aqueous alcohols, THF, DMSO | Simple setup, low copper contamination in the final product. | Longer reaction times at ambient temperature. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Glaser Coupling in CuAAC
-
Reagent Preparation:
-
Dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).
-
If using a ligand, prepare a stock solution of THPTA (in water) or TBTA (in DMSO/t-butanol).
-
-
Inert Atmosphere Setup:
-
Place the dissolved alkyne and azide in a reaction flask equipped with a magnetic stir bar.
-
Seal the flask with a septum.
-
Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Reaction Execution:
-
Under a positive pressure of the inert gas, add the sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent) to the reaction mixture.
-
If using a ligand, pre-mix the copper sulfate solution with the ligand solution and then add it to the reaction flask. The typical catalyst loading is 1-5 mol% of copper sulfate.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air.
-
If necessary, remove the copper catalyst by passing the reaction mixture through a short plug of silica gel, or by washing with an aqueous solution of ammonia or EDTA.
-
The crude product can then be purified by column chromatography or recrystallization to remove any remaining diyne byproduct.[1]
-
Protocol 2: Purification of Triazole Product by Recrystallization
-
Solvent Selection: Choose a solvent in which the triazole product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[1]
-
Dissolution: Dissolve the crude triazole product in the minimum amount of the hot solvent.[18]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).[19]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in a refrigerator or ice bath.[19]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[18]
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.
Caption: Prevention of Glaser coupling side reaction in CuAAC.
Caption: Simplified mechanism of the Dimroth rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. starchemistry888.com [starchemistry888.com]
- 12. sciex.com [sciex.com]
- 13. japsonline.com [japsonline.com]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-(2H-1,2,3-Triazol-2-YL)piperidine in Solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(2H-1,2,3-Triazol-2-YL)piperidine. It provides insights into its potential stability in solution, troubleshooting for common experimental issues, and standardized protocols for stability assessment.
Disclaimer: The stability of this compound has not been extensively reported in publicly available literature. The information provided herein is based on the known chemical properties of the 1,2,3-triazole and piperidine rings. It is essential to perform specific stability studies for your particular formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,3-triazole ring?
A1: The 1,2,3-triazole ring is an aromatic heterocycle and is generally considered to be a very stable structure.[1][2] It is relatively resistant to moderate acidic and basic conditions, thermal stress, oxidation, and enzymatic degradation.[3] In aqueous solutions, the 2H-1,2,3-triazole tautomer is the predominant form.[1][2]
Q2: What are the potential stability liabilities of the piperidine ring?
A2: The piperidine ring is a saturated heterocyclic amine. The nitrogen atom in the piperidine ring can be susceptible to oxidation, which may lead to the formation of an N-oxide or products from ring opening.[4] Additionally, under photolytic conditions, hydrogen abstraction from the C-H bonds of the ring can occur, initiating degradation.[5]
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions should be stored in a cool, dark place. It is advisable to use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, refrigeration at 2-8 °C is recommended. If the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Q4: Which solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the specific application. For stock solutions, common organic solvents such as DMSO, DMF, methanol, or acetonitrile are often suitable. For aqueous experimental buffers, it is important to first dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer to avoid precipitation. The stability of the compound should be verified in the chosen solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of the compound for each experiment.2. Assess the stability of the compound in the assay medium over the time course of the experiment.3. Consider potential interactions with other components in the assay medium. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of the compound. | 1. Identify the degradation products using techniques like LC-MS.2. Perform a forced degradation study (see protocol below) to understand the degradation pathways under different stress conditions (pH, temperature, light, oxidation).3. Adjust storage and experimental conditions to minimize degradation. |
| Loss of compound potency upon storage. | Instability of the compound in the storage solvent or conditions. | 1. Re-evaluate the storage conditions (temperature, light exposure).2. Test the stability of the compound in different solvents to find a more suitable one for long-term storage.3. If sensitive to oxidation, purge stock solutions with an inert gas before sealing. |
Hypothetical Stability Data
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes only and should not be considered as experimental results.
Table 1: Hypothetical Hydrolytic Stability
| Condition | Time (hours) | % Degradation | Major Degradant(s) |
| 0.1 M HCl (60 °C) | 24 | < 5% | - |
| pH 7 Buffer (60 °C) | 24 | < 2% | - |
| 0.1 M NaOH (60 °C) | 24 | < 5% | - |
Table 2: Hypothetical Oxidative and Photolytic Stability
| Condition | Time (hours) | % Degradation | Major Degradant(s) |
| 3% H₂O₂ (RT) | 24 | 15-20% | N-oxide derivative |
| UV Light (254 nm) | 24 | 10-15% | Photo-rearranged products |
| Fluorescent Light | 24 | < 5% | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C), protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using mass spectrometry (LC-MS) if necessary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical oxidative degradation pathway.
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Reaction Conditions for Triazole-Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazole-piperidine compounds. The focus is on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles containing a piperidine moiety?
The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole isomer.[2][4] One of the reactants would contain the piperidine scaffold, while the other would be the corresponding azide or alkyne.
Q2: My CuAAC reaction for triazole-piperidine synthesis is showing low or no yield. What are the primary factors to investigate?
Low yields in CuAAC reactions are common and often linked to three critical components: the copper catalyst, the purity of the reagents, and the reaction environment.[5]
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[5]
-
Reagent Integrity: The purity of the piperidine-containing azide or alkyne, as well as the corresponding reaction partner and solvents, can significantly affect the outcome.[5] The reducing agent, typically sodium ascorbate, should be prepared fresh as it can degrade over time.[5]
-
Reaction Conditions: Suboptimal concentrations of reactants, catalyst, ligand, or incorrect temperature and pH can all lead to poor yields.
Q3: What are common side products in triazole synthesis and how can their formation be minimized?
Side product formation can complicate purification and reduce yields. Common issues include:
-
Isomeric Products: While CuAAC is highly regioselective for the 1,4-isomer, thermal azide-alkyne cycloaddition (without a copper catalyst) can produce a mixture of 1,4- and 1,5-disubstituted triazoles.[2] Ensure proper copper catalysis to maintain regioselectivity.
-
Oxidative Byproducts: Oxidation of the copper catalyst or starting materials can lead to undesired side products. Degassing solvents to remove dissolved oxygen is highly recommended.[5][6]
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Starting Material Dimers: Homocoupling of the alkyne starting material can occur under certain conditions.
Q4: Are there specific challenges related to the purification of triazole-piperidine compounds?
Yes, the basic nature of the piperidine moiety can introduce purification challenges, particularly during silica gel column chromatography.[7]
-
Tailing on Silica Gel: The basic nitrogen of the piperidine can interact strongly with acidic silanol groups on the silica surface, leading to broad peaks and poor separation.[7]
-
Low Recovery: Strong, sometimes irreversible, binding to the silica gel can result in low recovery of the final product.[7]
To mitigate these issues, consider adding a basic modifier like triethylamine (0.1-1%) to the mobile phase, using amine-deactivated silica, or employing an alternative stationary phase like basic or neutral alumina.[7]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving low product yields in your triazole-piperidine synthesis.
Guide 2: Reaction Stalls or Does Not Go to Completion
Problem: The reaction starts but stalls before all the starting material is consumed.
| Potential Cause | Troubleshooting Action |
| Gradual Catalyst Deactivation | The reducing agent (e.g., sodium ascorbate) is consumed over time, allowing for the slow oxidation of Cu(I).[6] |
| - Increase the initial concentration of sodium ascorbate. | |
| - Consider adding the reducing agent in portions over the course of the reaction.[6] | |
| Ligand Instability | The chosen ligand may not be stable under the reaction conditions for an extended period. |
| - Screen alternative, more robust ligands (e.g., THPTA, TBTA). | |
| Substrate Precipitation | The product or one of the starting materials may be precipitating out of the solution, effectively stopping the reaction. |
| - Try a different solvent or a co-solvent system (e.g., DMSO/water, t-BuOH/water) to improve solubility. | |
| - Increase the reaction temperature. | |
| Product Inhibition | The triazole product itself may coordinate with the copper catalyst, inhibiting its activity. |
| - Use a ligand with a higher affinity for copper. | |
| - Consider a slow addition of one of the reactants to keep its concentration low. |
Data Presentation: Recommended Reaction Parameters
To achieve the highest yield, systematically vary key parameters in a series of small-scale optimization reactions.[5] The following tables summarize recommended starting concentrations and ratios for a typical CuAAC reaction.
Table 1: Recommended Starting Concentrations and Ratios
| Component | Typical Concentration/Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM to 500 µM[5] | The source of the copper catalyst. |
| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper)[5][8] | Stabilizes the Cu(I) oxidation state and prevents copper sequestration. |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM[5] | Should be in excess relative to copper. Always prepare a fresh solution.[5] |
| Reactant Stoichiometry | 1:1 to 1:5 (Alkyne:Azide or Azide:Alkyne) | An excess of one reactant can drive the reaction to completion.[5] |
| Reactant Concentration | 10 µM to 10 mM | Highly dependent on the specific substrates. |
Experimental Protocols
Protocol 1: General Procedure for Triazole-Piperidine Synthesis via CuAAC
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a piperidine-containing alkyne and an organic azide.
Materials:
-
Piperidine-alkyne derivative
-
Organic azide derivative
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
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Sodium L-ascorbate
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Solvent (e.g., 1:1 mixture of deionized water and DMSO or t-butanol)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the piperidine-alkyne (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of the organic azide (e.g., 10 mM in the chosen solvent).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[6]
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in deionized water).[6]
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use. [5]
-
-
Reaction Assembly:
-
In a suitable reaction vessel, add the piperidine-alkyne solution (1.0 equivalent).
-
Add the organic azide solution (1.0 - 1.2 equivalents).
-
In a separate microcentrifuge tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 copper to ligand.[6] For example, mix appropriate volumes to achieve final concentrations of 0.1 mM CuSO₄ and 0.5 mM ligand. Let this mixture stand for 1-2 minutes.[6]
-
Add the catalyst premix to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-12 hours. For sterically hindered or less reactive substrates, gentle heating (e.g., 37-60°C) may be required.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. If peak tailing is observed, add 0.1-1% triethylamine to the eluent system.[7]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Triazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity in their synthesized triazole compounds.
Troubleshooting Guide
Low bioactivity of a newly synthesized triazole compound can be a significant hurdle in the drug discovery process. This guide provides a systematic approach to identifying and resolving potential issues.
dot
Caption: Troubleshooting workflow for low bioactivity of triazole compounds.
Frequently Asked Questions (FAQs)
Compound Synthesis and Characterization
Q1: How can I be sure that the synthesized compound is correct and pure?
A1: The identity and purity of your synthesized triazole compound are critical for accurate bioactivity assessment. You should perform thorough characterization using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to determine the purity of the compound. A purity of >95% is generally recommended for biological testing.
Q2: Could the synthetic route itself impact the bioactivity?
A2: Yes, the synthetic route can influence the final product's activity. For instance, different synthetic strategies can lead to different isomers (e.g., 1,2,3-triazoles vs. 1,2,4-triazoles), which can have vastly different biological activities.[1][2][3] The choice of catalysts and reaction conditions can also be crucial.[4][5] For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for synthesizing 1,2,3-triazoles with high regioselectivity.[2][3]
Structure-Activity Relationship (SAR)
Q3: My compound has low activity. How can I improve it based on its structure?
A3: Understanding the Structure-Activity Relationship (SAR) is key to optimizing bioactivity. The biological activity of triazole compounds is significantly influenced by the nature and position of substituents on the triazole ring.[6][7]
-
Substituent Effects: The introduction of different functional groups (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains) at various positions of the triazole ring can dramatically alter the compound's interaction with its biological target.[6][8][9] For example, in some anticancer triazoles, electron-withdrawing groups have been shown to boost activity.[8]
-
Positional Isomerism: The relative positions of substituents on the triazole ring are critical. For instance, 1,4-disubstituted 1,2,3-triazoles often exhibit different biological profiles compared to their 1,5-disubstituted counterparts.[10]
-
Hybrid Molecules: Creating hybrid molecules by linking the triazole core to other pharmacologically active moieties can enhance bioactivity.[1][11]
dot
Caption: Impact of substituents on the bioactivity of a triazole core.
Physicochemical Properties
Q4: My triazole compound is potent in an enzyme assay but shows no activity in a cell-based assay. What could be the reason?
A4: This discrepancy often points to issues with the compound's physicochemical properties, which affect its ability to reach the target within the cell. Key properties to consider are:
-
Solubility: Poor aqueous solubility can limit the effective concentration of the compound in the assay medium.[12][13] Triazoles, being polar, can sometimes have improved water solubility, but this is highly dependent on the substituents.[14][15]
-
Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Lipophilicity (logP) plays a crucial role here; a balance is needed for both solubility and permeability.
-
Metabolic Stability: The compound might be rapidly metabolized by enzymes present in the cell culture, leading to a loss of activity.[12][14][15]
Q5: How can I improve the solubility of my triazole compound?
A5: To improve solubility, you can consider:
-
Formulation Strategies: Using co-solvents (like DMSO), surfactants, or cyclodextrins in your assay buffer.
-
Chemical Modification: Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the molecular structure.
-
Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly enhance aqueous solubility.
Biological Assays
Q6: Could the design of my biological assay be the cause of the observed low activity?
A6: Yes, the experimental setup of your bioassay is critical. Factors to check include:
-
Compound Concentration: Ensure you are testing a wide enough range of concentrations to generate a proper dose-response curve.
-
Incubation Time: The compound may require a longer incubation time to exert its effect.
-
Assay Interference: The compound might interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).
-
Target Engagement: Confirm that your compound is reaching and interacting with its intended target in the cellular environment.
Experimental Protocols
General Protocol for In Vitro Antiproliferative MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]
General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Preparation: Prepare serial twofold dilutions of the triazole compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
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Reading the MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[16][17]
Quantitative Data Summary
The following tables summarize the bioactivity of some reported triazole compounds.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12a | A549 | 5.01 - 7.31 | [8] |
| 20a-e | A549 | 0.97 - 1.96 | [8] |
| 64b | A549 | 9.19 | [8] |
| 7a,c | A549 | 8.67 and 9.74 | [8] |
Table 2: Antifungal Activity of Triazole Derivatives
| Compound ID | Fungal Strain | MIC₈₀ (µg/mL) | Reference |
| 19g | Candida albicans | 0.0625 | [16] |
| 19g | Cryptococcus neoformans | 0.0625 | [16] |
| 19g | Aspergillus | 0.0625 | [16] |
| A1, A5 | Fluconazole-resistant C. albicans 901 | 1.0 | [17] |
| A1, A2, A6, A12, A15 | Candida auris | 32.0 or 64.0 | [17] |
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progress towards water-soluble triazole-based selective MMP-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and bioactivity evaluation of triazole antifungal drugs with phenylthiophene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(2H-1,2,3-Triazol-2-YL)piperidine Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 4-(2H-1,2,3-Triazol-2-YL)piperidine. The information is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental investigation of this compound's stability.
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of Unexpected Peaks in HPLC Under Acidic/Basic Conditions | While the 1,2,3-triazole ring is generally stable to hydrolysis, the piperidine ring or the linkage could be susceptible to degradation, or impurities may be present in the starting material.[1] | 1. Confirm Peak Identity : Use LC-MS/MS to determine the mass of the unexpected peaks and compare them to potential degradation products.[2][3] 2. Blank Analysis : Run a blank (mobile phase only) to rule out system contamination.[4] 3. Forced Degradation : Perform a forced degradation study under more stringent acidic and basic conditions to confirm if the peak intensity increases, which would indicate it is a degradation product.[5][6] |
| Loss of Analyte Signal During Photostability Testing | The triazole ring system can be susceptible to photochemical decomposition.[7] | 1. Control Experiment : Analyze a sample of the compound that has been kept in the dark under the same temperature conditions. 2. Wavelength Investigation : If degradation is confirmed, investigate the effect of different light wavelengths (UVA, UVB, visible light) to identify the most damaging range.[5] 3. Formulation/Packaging : Consider the use of light-protective packaging or the addition of photostabilizers in a formulation context.[5] |
| Variable Retention Times in RP-HPLC Analysis | The basic nature of the piperidine moiety can lead to interactions with residual silanols on the HPLC column, causing peak tailing and shifting retention times.[8] The mobile phase composition and pH can also significantly impact retention.[9][10] | 1. Mobile Phase pH : Ensure the mobile phase pH is controlled with a suitable buffer. For basic compounds, a pH of 2-3 or >8 is often recommended to ensure consistent ionization.[8] 2. Use of Additives : Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.[8] 3. Column Choice : Use a column with end-capping or a modern, high-purity silica column designed for the analysis of basic compounds.[8] 4. Column Equilibration : Ensure the column is thoroughly equilibrated with the mobile phase before each run.[10] |
| Formation of Multiple Degradants Under Oxidative Stress | Both the piperidine and triazole rings can be susceptible to oxidation. The piperidine ring is known to undergo oxidation, potentially leading to ring opening or the formation of various oxidized species.[11][12][13][14][15] | 1. LC-MS/MS Analysis : Characterize the degradation products using LC-MS/MS to propose fragmentation patterns and identify the structures.[2][3] 2. Varying Oxidizing Agents : Test different oxidizing agents (e.g., H₂O₂, AIBN, metal ions) to understand the specific oxidative vulnerabilities of the molecule.[16] 3. Antioxidant Protection : In a formulation context, evaluate the effectiveness of various antioxidants at preventing degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemistry of the constituent rings, the following degradation pathways are plausible:
-
Oxidative Degradation : This is a significant potential pathway, primarily affecting the piperidine ring. It can be initiated by hydroxyl radicals, leading to hydrogen abstraction from either a C-H or N-H bond.[11][12][13][14][15] This could result in the formation of 2,3,4,5-tetrahydropyridine derivatives, piperidin-4-one, or even ring-opening products.[11][12][13][14][15]
-
Photodegradation : The 1,2,3-triazole ring may undergo photochemical decomposition upon exposure to UV light, potentially leading to ring cleavage and the formation of highly reactive intermediates.[7]
-
Thermal Degradation : At elevated temperatures, thermal degradation of the piperidine ring could occur, possibly through ring-opening reactions.[16]
-
Hydrolytic Degradation : The 1,2,3-triazole ring is generally stable to hydrolysis under acidic or basic conditions.[1] However, extreme pH and temperature could potentially affect the overall molecule.
Q2: How stable is the 1,2,3-triazole ring?
A2: The 1,2,3-triazole ring is a robust aromatic heterocycle. It is generally stable to hydrolysis, metabolic degradation, and redox conditions.[1] However, it can be susceptible to photochemical decomposition.[7] Its stability can be influenced by the substituents attached to the ring.[1]
Q3: What are the expected degradation products from the piperidine moiety?
A3: Under oxidative conditions, the piperidine ring can undergo several transformations. Common degradation products include the corresponding imine (2,3,4,5-tetrahydropyridine) from oxidation of the C-N bond, as well as nitrosamines and nitramines if nitrogen oxides are present.[11][12][13][14][15] Ring-opening is also a possibility, leading to more complex degradation products.[11][12][13][14]
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: A stability-indicating HPLC or UPLC method coupled with a photodiode array (PDA) detector is the primary technique for separating the parent compound from its degradation products. For the identification and structural elucidation of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.[2][3][17]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies as recommended by the ICH guidelines.[6]
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[18]
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 18 hours.[18]
-
Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature for 4 hours.[18]
-
Thermal Degradation : Store the solid compound in a hot air oven at 105°C for 48 hours.[18]
-
Photolytic Degradation : Expose the solid compound to UV light (254 nm) for 48 hours.[18]
-
-
Sample Preparation for Analysis : Before injection into the HPLC system, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis : Analyze the stressed samples using a validated stability-indicating HPLC-UV method. If significant degradation is observed, analyze the samples by LC-MS/MS to identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Aqueous Phase (A) : 0.1% formic acid or 10 mM ammonium acetate in water.
-
Organic Phase (B) : Acetonitrile or methanol.
-
-
Gradient Elution : Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection : Use a PDA detector to monitor the elution profile at multiple wavelengths. Select an appropriate wavelength for quantification based on the UV spectrum of the parent compound.
-
Method Validation : Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. figshare.com [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. jpionline.org [jpionline.org]
- 18. tandfonline.com [tandfonline.com]
Validation & Comparative
The Bioactivity of 4-(2H-1,2,3-Triazol-2-YL)piperidine and its Isomers: A Comparative Analysis
The four principal isomers of 4-(triazolyl)piperidine are 4-(2H-1,2,3-triazol-2-yl)piperidine, 4-(1H-1,2,3-triazol-1-yl)piperidine, 4-(1H-1,2,4-triazol-1-yl)piperidine, and 4-(4H-1,2,4-triazol-4-yl)piperidine. The point of attachment of the piperidine ring to the triazole nucleus dictates the spatial arrangement of substituents and the electronic properties of the molecule, leading to differential interactions with biological targets.
Comparative Bioactivity Profile
| Isomer Class | Predominant Bioactivity of Derivatives | Therapeutic Area |
| 4-(1H-1,2,3-Triazol-1-yl)piperidine | Antibacterial, Anticancer | Infectious Diseases, Oncology |
| This compound | Limited public data available | - |
| 4-(1H-1,2,4-Triazol-1-yl)piperidine | Anticancer, Anticonvulsant | Oncology, Neurology |
| 4-(4H-1,2,4-Triazol-4-yl)piperidine | Anticonvulsant, Antibacterial | Neurology, Infectious Diseases |
In-Depth Analysis of Isomer Bioactivity
4-(1H-1,2,3-Triazol-1-yl)piperidine Derivatives
Derivatives of this isomer have been most notably investigated for their antibacterial properties.[1] Specifically, when incorporated as the C7 moiety in fluoroquinolones, these compounds have demonstrated significant activity against both quinolone-susceptible and multidrug-resistant bacterial strains, particularly Staphylococcus aureus and Staphylococcus epidermidis.[1] The 1,4-disubstituted 1,2,3-triazole linkage, often synthesized via "click chemistry," serves as a versatile scaffold for developing new antibacterial agents.
In the realm of oncology , piperidine-1,2,3-triazole hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] For instance, certain derivatives have shown promising activity by inducing apoptosis and inhibiting tubulin polymerization, a key mechanism for halting cell division in cancer cells.[3]
This compound Derivatives
There is a notable scarcity of publicly available data specifically detailing the biological activities of the unsubstituted this compound or its simple derivatives. This represents a significant knowledge gap in the structure-activity relationship landscape of triazolylpiperidine isomers.
4-(1H-1,2,4-Triazol-1-yl)piperidine Derivatives
This class of isomers has shown considerable promise in oncology and neurology . As anticancer agents, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have exhibited potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5]
Furthermore, N-substituted amide derivatives of 4-(1H-1,2,4-triazol-1-yl)phenylamine have been synthesized and evaluated for their anticonvulsant activity.[6] Some of these compounds have shown significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a potential mechanism involving the modulation of GABAergic neurotransmission.[6]
4-(4H-1,2,4-Triazol-4-yl)piperidine Derivatives
Derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine have also been investigated for their anticonvulsant and antibacterial activities.[7] Studies on 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines have identified compounds with significant protection in anticonvulsant tests.[7] Notably, certain long-chain alkyl derivatives have demonstrated potent inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[7]
Experimental Methodologies
The biological activities of these triazole-piperidine derivatives have been assessed using a variety of established experimental protocols.
Anticancer Activity Evaluation
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells are treated with the test compounds for a specified period, after which the MTT reagent is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by spectrophotometry. The concentration of the compound that inhibits cell growth by 50% (IC50) is a standard measure of its cytotoxic potency.[4][5]
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, various methods are employed, including Annexin V-FITC/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic or necrotic cells with compromised membranes.[5]
-
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compounds that interfere with cell division often cause an accumulation of cells in a specific phase.[3]
-
Tubulin Polymerization Inhibition Assay: The effect of compounds on the polymerization of tubulin into microtubules can be measured using a fluorescence-based assay. The inhibition of this process is a key mechanism of action for many anticancer drugs.[3]
Antibacterial Activity Evaluation
-
Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of bacteria. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[1]
Anticonvulsant Activity Evaluation
-
Maximal Electroshock (MES) Test: This is a preclinical model for generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is a measure of its anticonvulsant efficacy.[6]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole. It is considered a model for absence seizures.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized workflow for anticancer drug screening and a simplified representation of a signaling pathway that could be modulated by these compounds.
Figure 1: A generalized workflow for the screening and evaluation of potential anticancer compounds.
Figure 2: A simplified diagram illustrating how a tubulin inhibitor can induce apoptosis.
References
- 1. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,3-Triazoles: Huisgen, CuAAC, RuAAC, and SPAAC
For researchers, scientists, and drug development professionals, the 1,2,3-triazole core is a privileged structural motif due to its wide range of applications in medicinal chemistry, materials science, and bioconjugation. The development of efficient and selective methods for the synthesis of this heterocyclic ring has been a significant area of research. This guide provides an objective comparison of the most prominent methods for 1,2,3-triazole synthesis: the thermal Huisgen 1,3-dipolar cycloaddition, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
At a Glance: Comparison of 1,2,3-Triazole Synthesis Methods
The choice of synthetic method for a 1,2,3-triazole depends on several factors, including the desired regioselectivity, substrate scope, reaction conditions, and tolerance of functional groups. The following table summarizes the key performance indicators for each of the primary methods.
| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-regioisomers | Exclusively 1,4-regioisomer | Exclusively 1,5-regioisomer | Mixture, but often favors one regioisomer |
| Reaction Conditions | High temperatures (80-150 °C), long reaction times | Room temperature to mild heating | Room temperature to mild heating | Physiological conditions (room temp, aqueous) |
| Catalyst | None | Copper(I) | Ruthenium(II) | None |
| Typical Yields | Moderate to good | High to quantitative | High to quantitative | High to quantitative |
| Reaction Time | Hours to days | Minutes to hours | Hours | Minutes to hours |
| Substrate Scope | Broad | Terminal alkynes | Terminal and internal alkynes | Strained cyclooctynes |
| Functional Group Tolerance | Good | Excellent | Good | Excellent (bioorthogonal) |
| Key Advantage | Simplicity (no catalyst) | "Click" chemistry ideal, high reliability | Access to 1,5-regioisomers | Bioorthogonal, suitable for living systems |
| Key Disadvantage | Lack of regioselectivity, harsh conditions | Copper toxicity in biological systems | Catalyst cost and sensitivity | Requires synthesis of strained alkynes |
Delving Deeper: Reaction Mechanisms and Workflows
The distinct outcomes of these synthetic methods are rooted in their different reaction mechanisms. The following diagrams illustrate the catalytic cycles and reaction pathways.
Quantitative Performance Data
The following table provides a comparative summary of reaction parameters and outcomes for the different synthesis methods, based on literature reports. Note that yields and reaction times are highly substrate-dependent.
| Method | Reactants | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer |
| Huisgen | Phenylazide + Phenylacetylene | None | Toluene | 100 | 24 | ~70-80 | 1:1 mixture (1,4 and 1,5) |
| CuAAC | Benzylazide + Phenylacetylene | 1-5% CuSO₄·5H₂O, 10% Na-Ascorbate | tBuOH/H₂O (1:1) | RT | 1-4 | >95 | 1,4 |
| CuAAC | 1-Azidohexane + 1-Octyne | 1% CuI | THF | RT | 2 | 98 | 1,4 |
| RuAAC | Benzylazide + Phenylacetylene | 2% [CpRuCl(PPh₃)₂] | Toluene | 80 | 2 | 92 | 1,5 |
| RuAAC | 1-Azidohexane + 1-Octyne | 2% [CpRuCl(COD)] | Dioxane | 60 | 6 | 85 | 1,5 |
| SPAAC | Benzylazide + DIBO | None | CH₃CN/H₂O | RT | <1 | >95 | 1,4 favored |
| SPAAC | Azido-PEG + DBCO-NHS ester | None | PBS buffer | 37 | 1 | >90 | 1,4 favored |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Deionized water
Procedure:
-
To a round-bottom flask, add the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).
-
Dissolve the reactants in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 mmol in 1 mL of water).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 mmol in 1 mL of water).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. A color change to yellow or orange is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[1]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., 0.02 mmol for a 1 mmol scale reaction).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
Add the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for a bioorthogonal SPAAC reaction, for example, the labeling of an azide-modified biomolecule with a cyclooctyne-containing probe.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne (e.g., DIBO, DBCO) derivative (1.1-5 equiv) dissolved in a biocompatible solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the appropriate buffer.
-
Add the solution of the strained cyclooctyne derivative to the biomolecule solution. The final concentration of the organic co-solvent should be kept low (typically <5%) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at the desired temperature (e.g., 4 °C, room temperature, or 37 °C) with gentle agitation.
-
The reaction time can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Upon completion, the labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or spin filtration.
Conclusion
The synthesis of 1,2,3-triazoles has been revolutionized by the development of catalyzed and strain-promoted cycloaddition reactions. The classical Huisgen cycloaddition, while mechanistically fundamental, is often supplanted by the more efficient and selective modern methods. The CuAAC reaction is the workhorse for the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and operational simplicity. For access to the complementary 1,5-regioisomers, the RuAAC reaction is the method of choice. In the realm of bioconjugation and chemical biology, the SPAAC reaction provides a powerful tool for modifying biomolecules in their native environment without the need for a cytotoxic metal catalyst. The selection of the appropriate synthetic method will ultimately be guided by the specific requirements of the target molecule and its intended application.
References
Validating the Efficacy of 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives as FAAH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2H-1,2,3-triazol-2-yl)piperidine derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and anxiety. The performance of this class of compounds is compared with other notable piperidine-based FAAH inhibitors, supported by experimental data and detailed protocols.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] Consequently, FAAH has emerged as a significant therapeutic target for various neurological and inflammatory disorders.[1] Piperidine and piperazine ureas represent a significant class of potent and selective irreversible FAAH inhibitors.[2][3][4]
Comparative Efficacy of Piperidine-Based FAAH Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of various piperidine-containing compounds against FAAH. This data allows for a quantitative comparison of the efficacy of different chemical scaffolds.
| Compound Class | Specific Compound Example | Target Organism | IC50 (nM) | Selectivity Notes | Reference(s) |
| Piperidine Urea | PF-3845 | Human | 7.2 | Highly selective; no significant activity against other serine hydrolases. | [3] |
| PF-750 | Human | 16.2 | Covalently carbamylates the catalytic Ser241. | [2] | |
| Piperazine Carbamate | JZL195 | Human | 12 | Dual inhibitor of FAAH and MAGL. | [2] |
| (Indolylalkyl)piperidine Carbamate | Compound 17 | Rat | ~10-100 | Metabolic stability is a key feature of this class. | [5] |
| α-Ketoheterocycle | OL-135 | Rat | 4.7 | Potent, reversible, and competitive inhibitor. | [6] |
| Benzothiazole-based | Abbott Compound | Human | Low nM | Exhibits reversible inhibition and exceptional selectivity for FAAH. | [2] |
The Role of the 4-(2H-1,2,3-Triazol-2-YL) Moiety
While direct head-to-head comparative studies for this compound derivatives are not extensively available in the public domain, the structure-activity relationship (SAR) of related compounds suggests the potential for potent and selective FAAH inhibition. The triazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites. Its incorporation into the piperidine scaffold could enhance binding affinity and selectivity for FAAH. Further empirical data is required to definitively position this specific chemical class within the broader landscape of FAAH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor efficacy. Below are protocols for key experiments in the evaluation of FAAH inhibitors.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method for determining the potency of FAAH inhibitors.
Materials:
-
Recombinant human or rat FAAH enzyme.[1]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[1]
-
FAAH Substrate: AMC arachidonoyl amide.[7]
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound solution to the "Inhibitor Wells".[1]
-
For "Control Wells" (100% activity), add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.[1]
-
For "Background Wells," add 180 µL of Assay Buffer and 10 µL of DMSO.[1]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for the interaction between the inhibitor and the enzyme, which is particularly important for irreversible inhibitors.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[1]
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][7]
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]
In Vivo FAAH Activity Assay in Brain Tissue
This protocol is used to assess the ability of an inhibitor to engage its target in a living organism.
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).[8]
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C.[8]
-
Tissue Homogenization: Homogenize the thawed brain tissue in ice-cold buffer.[8]
-
Protein Quantification: Determine the total protein concentration in the homogenate.[8]
-
FAAH Activity Measurement: Perform a FAAH activity assay on the brain homogenates using a similar fluorometric or radiometric method as described for the in vitro assay.[8]
Data Analysis:
-
Calculate the FAAH activity as the rate of product formation per unit of protein.
-
Express the FAAH activity in the inhibitor-treated group as a percentage of the activity in the vehicle-treated group to determine the extent of in vivo target inhibition.[8]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate important pathways and workflows in FAAH inhibitor research.
Caption: FAAH signaling pathway and the mechanism of inhibition.
Caption: General experimental workflow for evaluating FAAH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Structure-Activity Relationship of Triazole-Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of triazole and piperidine rings has created a versatile scaffold in medicinal chemistry, leading to the development of potent therapeutic agents across various disease areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different triazole-piperidine compounds, supported by experimental data and detailed methodologies.
I. Comparative Biological Activities
The biological activity of triazole-piperidine derivatives is significantly influenced by the nature and position of substituents on both the triazole and piperidine rings, as well as the linker connecting them. This section compares the antifungal and enzyme inhibitory activities of representative compounds from different studies.
Antifungal Activity
Triazole-piperidine compounds have demonstrated significant potential as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1] The in vitro antifungal activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.
Table 1: Comparative Antifungal Activity (MIC in μg/mL) of Triazole-Piperidine Derivatives
| Compound ID | R Group on Piperidine | Linker | R' Group on Triazole Side Chain | Candida albicans | Fluconazole-Resistant C. albicans | Reference |
| Series 1: Oxadiazole Linker | ||||||
| 6g | H | -O-CH₂- | 2,4-Difluorophenyl | 0.031 | 0.031 | [2][3] |
| 11b | H | -O-CH₂- | 4-Chlorophenyl | 0.016 | 0.016 | [2][3] |
| Series 2: Thioether Linker | ||||||
| 12d | 4-Toluenesulfonyl | -S-CH₂-C(O)-NH- | 3-Methylphenyl | - | - | [1][4][5] |
| 12m | 4-Toluenesulfonyl | -S-CH₂-C(O)-NH- | 4-Methylphenyl | - | - | [1][4][5] |
SAR Insights for Antifungal Activity:
-
Side Chain Substituents: The presence of an oxadiazole ring in the side chain appears to contribute to potent antifungal activity, as seen in compounds 6g and 11b.[2][3]
-
Aromatic Substituents: Halogen substitutions on the terminal phenyl ring, such as difluoro (6g) and chloro (11b), are favorable for activity against both fluconazole-sensitive and resistant strains of C. albicans.[2][3]
Enzyme Inhibitory Activity
Triazole-piperidine scaffolds have also been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | R Group on Piperidine | Linker | R' Group on Triazole Side Chain | IC₅₀ (μM) | Reference |
| Series 2: Thioether Linker | |||||
| 12d | 4-Toluenesulfonyl | -S-CH₂-C(O)-NH- | 3-Methylphenyl | 0.73 ± 0.54 | [1][4][5] |
| 12m | 4-Toluenesulfonyl | -S-CH₂-C(O)-NH- | 4-Methylphenyl | Potent Inhibition | [1][4][5] |
SAR Insights for AChE Inhibition:
-
Substituents on the Phenyl Ring: The position of the methyl group on the terminal phenyl ring influences the inhibitory potency against AChE. A meta-substituted methyl group (compound 12d) resulted in a highly potent inhibitor.[1][4][5]
-
Piperidine Substitution: The presence of a 4-toluenesulfonyl group on the piperidine nitrogen is a common feature in this series of AChE inhibitors.[1][4][5]
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M60.[6][7]
Materials:
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
Test compounds and control drugs (e.g., fluconazole) dissolved in DMSO.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Drug Dilutions: Serially dilute the test compounds and control drugs in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 1%.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.[6][8]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[9]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds and a known inhibitor (e.g., donepezil) as a positive control.
-
96-well microtiter plate.
-
Spectrophotometric microplate reader.
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration. The rate of the reaction is determined by the change in absorbance over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined from a dose-response curve.[9]
III. Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR and experimental evaluation of triazole-piperidine compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Triazole and Oxadiazole Antifungals: A Guide for Researchers
In the ongoing battle against fungal infections, the development of novel antifungal agents remains a critical area of research. Among the heterocyclic compounds that have shown significant promise, triazoles and oxadiazoles are two prominent classes that have been extensively investigated for their antifungal properties. This guide provides a comparative analysis of these two classes of antifungals, focusing on their mechanisms of action, structure-activity relationships, and antifungal efficacy, supported by experimental data.
Introduction to Triazole and Oxadiazole Antifungals
Triazoles are a well-established class of antifungal drugs characterized by a five-membered ring containing three nitrogen atoms. They are widely used in clinical practice to treat a variety of fungal infections. First-generation triazoles like fluconazole and itraconazole have been mainstays in antifungal therapy for decades, while second-generation agents such as voriconazole and posaconazole offer a broader spectrum of activity.[1][2]
Oxadiazoles , also five-membered heterocyclic rings, contain one oxygen and two nitrogen atoms. While not as commercially established as triazoles for antifungal therapy, they have emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent antifungal activity against a range of pathogenic fungi.[3][4] Research into oxadiazole-based antifungals is a dynamic field, with many new compounds demonstrating promising preclinical activity.[5]
Mechanism of Action: A Tale of Different Targets
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, essential for maintaining its integrity, fluidity, and the function of membrane-bound enzymes.[7][8] By inhibiting lanosterol 14α-demethylase, triazoles disrupt ergosterol synthesis, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This ultimately compromises the fungal cell membrane, resulting in the inhibition of fungal growth and cell death.[6]
Oxadiazole antifungals, on the other hand, appear to exhibit a more diverse range of mechanisms of action. While some derivatives also inhibit lanosterol 14α-demethylase, similar to triazoles, other proposed mechanisms include:
-
Succinate Dehydrogenase (SDH) Inhibition: Some oxadiazole-based compounds act as succinate dehydrogenase inhibitors (SDHIs).[9] SDH, also known as complex II, is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[9][10] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[11][12]
-
Thioredoxin Reductase (TrR) Inhibition: Another identified target for some oxadiazole derivatives is thioredoxin reductase.[13][14] This enzyme is a crucial component of the thioredoxin system, which plays a vital role in maintaining the redox homeostasis of the cell.[15][16] Inhibition of TrR leads to an imbalance in the cellular redox state, causing oxidative stress and subsequent cell death.
This multiplicity of targets for oxadiazoles presents an exciting opportunity for the development of novel antifungals with potentially different resistance profiles compared to the established triazoles.
Signaling Pathways and Experimental Workflows
To visually represent the intricate mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Comparative Antifungal Efficacy: A Look at the Data
The in vitro antifungal activity of triazole and oxadiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize representative MIC data for established triazoles and various synthesized oxadiazole compounds against common fungal pathogens.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Representative Triazoles
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Fluconazole | 0.25 - 1.0[17] | >64[2] | 0.125 - 16 |
| Itraconazole | 0.03 - 1.0 | 0.125 - 2.0 | 0.06 - 1.0 |
| Voriconazole | 0.015 - 0.5[18] | 0.25 - 1.0[19] | 0.03 - 0.25 |
| Posaconazole | 0.015 - 0.25 | 0.03 - 0.5 | 0.03 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Other Fungi | Reference |
| Fluconazole analogues with 1,3,4-oxadiazole | ≤ 0.125 | - | Broad spectrum activity | [20] |
| 1,3,4-Oxadiazole-thiadiazole hybrids | 0.78 - 3.12 | - | Candida spp. | [5] |
| Triazole-piperdine-oxadiazoles | 0.016 - 0.125 | - | Fluconazole-resistant C. albicans | [18] |
| Pyrimidine-substituted oxadiazoles | 0.007 - 0.06 | - | Candida spp. | [17] |
The data indicates that while established triazoles have a well-defined and potent spectrum of activity, novel oxadiazole derivatives have demonstrated comparable and, in some cases, superior potency, particularly against resistant strains.[18][20]
Experimental Protocols
A standardized and reproducible methodology is crucial for the comparative evaluation of antifungal agents. The following are outlines of key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most common method for determining the MIC of antifungal agents.[21][22]
Protocol Outline:
-
Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using a standardized liquid medium, such as RPMI-1640.[6]
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[6][17]
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth in the drug-free control well.[21][23] This can be assessed visually or by using a spectrophotometer to measure the optical density.
Cytotoxicity Assay
It is essential to evaluate the potential toxicity of novel antifungal compounds to mammalian cells to assess their therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Culture: Mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in an appropriate medium and seeded into 96-well plates.[24]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion
Both triazole and oxadiazole scaffolds have proven to be valuable in the development of antifungal agents. Triazoles represent a clinically successful and well-understood class of drugs that target the ergosterol biosynthesis pathway. Oxadiazoles, while less established in the clinic for antifungal indications, offer a greater diversity of potential mechanisms of action, which may be key to overcoming the growing challenge of antifungal resistance. The continued exploration of novel oxadiazole derivatives, coupled with rigorous comparative studies against established agents like the triazoles, will be crucial in expanding the arsenal of effective treatments for fungal infections. The experimental protocols and data presented in this guide provide a framework for the objective comparison of these and other emerging classes of antifungal compounds.
References
- 1. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioredoxin Reductase Is Essential for Viability in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin reductase is essential for viability in the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Essential Thioredoxin Reductase of the Human Pathogenic Mold Aspergillus fumigatus Is a Promising Antifungal Target [frontiersin.org]
- 16. The Essential Thioredoxin Reductase of the Human Pathogenic Mold Aspergillus fumigatus Is a Promising Antifungal Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of Triazole-Piperidine Compounds: An In Vivo vs. In Vitro Comparison
A detailed examination of the biological activities of 4-(2H-1,2,3-Triazol-2-YL)piperidine and its closely related analogs reveals a promising landscape for drug development. While direct experimental data for this compound remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs, particularly derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, provides significant insights into their potential as therapeutic agents, notably in the realm of oncology.
This guide synthesizes available data to offer a comparative overview of the in vitro and in vivo activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support researchers, scientists, and drug development professionals.
In Vitro Activity: Targeting Cancer's "Don't Eat Me" Signal
Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been identified as potential inhibitors of glutaminyl cyclase (QC) and its isoenzyme (isoQC). Upregulated isoQC is implicated in cancer progression by modifying the CD47 protein, which acts as a "don't eat me" signal to the immune system, allowing cancer cells to evade destruction.[1] By inhibiting isoQC, these compounds can reduce the levels of the modified CD47, thereby potentially restoring the immune system's ability to recognize and eliminate cancer cells.[1]
One notable study designed and synthesized a series of diphenyl conjugated imidazole derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine. These compounds demonstrated significant inhibitory potency against both QC and isoQC, with a marked selectivity for the latter.[1]
Table 1: In Vitro Enzyme Inhibition Data for a Selected 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Derivative (Compound 27) [1]
| Target Enzyme | IC50 Value |
| QC | Data not specified in abstract |
| isoQC | Data not specified in abstract (noted as having 'considerably improved inhibitory potency' and 'marked selectivity') |
Further in vitro assessments on a selected compound (27) from this series showed that it did not affect the viability of various cancer cell lines (A549, H1299, PC9) or normal human embryonic kidney cells (HEK293T), indicating a favorable preliminary safety profile at the cellular level.[1]
In Vivo Efficacy: Translating Cellular Activity to Animal Models
The promising in vitro results of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives prompted further investigation in in vivo models. A selected compound (27) was evaluated in BALB/C nude mice. The study reported that the compound did not negatively impact the body weight of the mice, suggesting good tolerability.[1]
Most importantly, the in vivo administration of this compound led to a reduction in the levels of pyroglutamate-CD47 (pE-CD47), the modified form of the protein, in A549 cells. This demonstrated that the compound could effectively inhibit isoQC activity in a living organism, leading to apparent anti-cancer effects by downregulating the pE-CD47 "don't eat me" signal.[1]
Broader Biological Activities of Triazole-Piperidine Scaffolds
The versatility of the triazole-piperidine scaffold is evident from the diverse biological activities reported for its various derivatives. Beyond anticancer applications, these compounds have shown potential as:
-
Antibacterial Agents: 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have been synthesized and evaluated for their antibacterial activity.[2]
-
Enzyme Inhibitors: Other analogs have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[3][4]
-
Antifungal Agents: The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drugs, and various piperidine-containing triazole derivatives have been synthesized and tested for their antimycotic potency.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols based on the available literature for key assays.
In Vitro Enzyme Inhibition Assay (Glutaminyl Cyclase)
A typical protocol for assessing the inhibitory activity of compounds against QC/isoQC involves a coupled enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human QC and isoQC are expressed and purified. A specific substrate for the enzyme is synthesized.
-
Assay Reaction: The assay is performed in a microplate format. The reaction mixture contains the enzyme, the substrate, and varying concentrations of the test compound.
-
Detection: The product of the enzymatic reaction is detected, often through a colorimetric or fluorometric method. The rate of product formation is measured over time.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
To evaluate the in vivo anticancer efficacy, a tumor xenograft model is commonly used.
-
Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into immunocompromised mice (e.g., BALB/C nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the test compound). The compound is administered through a specific route (e.g., intraperitoneal or oral) at a defined dose and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The levels of target biomarkers (e.g., pE-CD47) in the tumor tissue can be analyzed by methods such as Western blotting or immunohistochemistry.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: isoQC Inhibition Pathway.
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Triazole-Based Compounds on Cancer Cell Lines
Triazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] Their versatile structure allows for the development of novel therapeutic agents that can target various mechanisms within cancer cells, leading to cytotoxicity. This guide provides a comparative overview of the cytotoxic activity of several triazole-based compounds, supported by experimental data from recent studies.
Quantitative Cytotoxicity Data
The cytotoxic potential of various triazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a key parameter for assessing potency.[4] The following table summarizes the IC50 values for selected triazole-based compounds from different studies.
| Compound ID/Name | Triazole Type | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 23 | 1,2,3-Triazole-1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 1.26 | Tamoxifen | 5.12 | [1] |
| HCT-116 (Colon) | 17.3 | 5-Fluorouracil | 24.74 | [1] | ||
| Compound 24 | 1,2,3-Triazole hybrid | MCF-7 (Breast) | 6.17 | Tamoxifen | >10 | [1] |
| MDA-MB-231 (Breast) | 10.52 | 5-Fluorouracil | >25 | [1] | ||
| Compound 21 | 1,2,3-Triazole | A549 (Lung) | 1.18 | Pemetrexed (PTX) | 3.29 | [1] |
| BCTA (4c) | 1,2,4-Triazol-3-amine | A549 (Lung) | 1.09 | 5-Fluorouracil (5-FU) | >20 | [5] |
| NCI-H460 (Lung) | 2.01 | 5-Fluorouracil (5-FU) | >20 | [5] | ||
| NCI-H23 (Lung) | 3.28 | 5-Fluorouracil (5-FU) | >20 | [5] | ||
| Compound 7e | 1,2,4-Triazole | MCF-7 (Breast) | 4.7 | Doxorubicin | Not specified | [6] |
| HeLa (Cervical) | 2.9 | Doxorubicin | Not specified | [6] | ||
| A549 (Lung) | 9.4 | Doxorubicin | Not specified | [6] | ||
| Compound 10a | 1,2,4-Triazole | MCF-7 (Breast) | 6.43 | Doxorubicin | Not specified | [6] |
| HeLa (Cervical) | 5.6 | Doxorubicin | Not specified | [6] | ||
| A549 (Lung) | 21.1 | Doxorubicin | Not specified | [6] | ||
| Compound 9 | 1,2,3-Triazole-1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 1.1 | Doxorubicin | 1.2 | [7] |
| HCT-116 (Colon) | 2.6 | 5-Fluorouracil | 18.5 | [7] | ||
| HepG2 (Liver) | 1.4 | Doxorubicin | 1.8 | [7] | ||
| LaSOM 186 | 1,2,3-Triazole-coumarin hybrid | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 | [8] |
| 13ad' | 1,2,3-Triazole-1,4-dihydropyridine hybrid | Caco-2 (Colorectal) | 0.63 ± 0.05 | Carboplatin | Not specified | [9] |
Experimental Protocols
The evaluation of the cytotoxic activity of triazole-based compounds is predominantly conducted using in vitro cell viability assays. A commonly employed method is the MTT assay.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the triazole-based compounds. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms of Action
The cytotoxic effects of triazole compounds are often attributed to their ability to interfere with critical cellular processes, such as inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Many triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10][11] This process involves a cascade of signaling events that lead to the dismantling of the cell.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmtlm.org [ijmtlm.org]
- 5. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. The piperidine and triazole heterocyclic cores are prominent scaffolds in medicinal chemistry, known for their presence in a wide array of biologically active compounds. This guide provides a comparative analysis of a representative 4-(1,2,4-triazol-3-yl)piperidine derivative against established acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2][3][4]
This document summarizes quantitative inhibitory data, details the experimental methodologies for key assays, and presents signaling pathways and experimental workflows through standardized diagrams to offer an objective performance benchmark.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of various compounds against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a synthesized 4-(1,2,4-triazol-3-yl)piperidine derivative and compares it with well-established, clinically used AChE inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 1-(4-toluenesulfonyl)-4-[3-(N-(4-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | A representative piperidine-triazole derivative.[5][6][7] |
| Donepezil | Acetylcholinesterase (AChE) | 0.0067 (6.7 nM) | A widely prescribed AChE inhibitor for Alzheimer's disease.[2] |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | ~0.004 (4 nM) for AChE | A pseudo-irreversible inhibitor used in Alzheimer's and Parkinson's disease.[2][4] |
| Galantamine | Acetylcholinesterase (AChE) | ~0.4 (400 nM) | A reversible, competitive AChE inhibitor.[2][4] |
| Tacrine | Acetylcholinesterase (AChE) | 0.077 (77 nM) | The first centrally acting AChE inhibitor approved for Alzheimer's, now largely withdrawn due to hepatotoxicity.[2] |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The following section details the widely accepted experimental protocol for assessing AChE inhibition.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a reliable and standard procedure for measuring AChE activity and inhibition.[1]
Principle: The assay is based on the measurement of the rate of formation of thiocholine as acetylthiocholine is hydrolyzed by AChE. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is quantified by its absorbance at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., 4-(2H-1,2,3-Triazol-2-YL)piperidine derivative)
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is typically prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer.
-
Assay Mixture Preparation: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound at various concentrations
-
DTNB solution
-
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI) to all wells.
-
Measurement: The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives and Alternative Kinase Inhibitors
For Immediate Release
A Comprehensive Guide to the Cross-Reactivity Profiles of Novel Kinase Inhibitors
This publication provides a detailed comparative analysis of the cross-reactivity and selectivity of emerging kinase inhibitors, with a focus on derivatives of 4-(2H-1,2,3-Triazol-2-YL)piperidine and established alternatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted therapeutics. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate informed decision-making in kinase inhibitor development programs.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern precision medicine. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases are a major class of drug targets.
A critical challenge in the development of kinase inhibitors is achieving selectivity for the intended target. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and limit the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is essential to characterize the selectivity of novel inhibitors and to identify potential liabilities early in the drug discovery process.
This guide focuses on the cross-reactivity of compounds containing the this compound scaffold, a privileged structure in medicinal chemistry. We compare the performance of a representative piperidine derivative, Compound E22, a potent Akt1 inhibitor, with GDC-0941, another well-characterized kinase inhibitor, to provide a framework for evaluating selectivity.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Compound E22 and GDC-0941 against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of potency and selectivity.
| Kinase Target | Compound E22 IC50 (nM) | GDC-0941 IC50 (nM) |
| Akt1 | 24.3 | 46 |
| Akt2 | - | 330 |
| Akt3 | - | - |
| PI3Kα | - | 3 |
| PI3Kβ | - | 33 |
| PI3Kδ | - | 3 |
| PI3Kγ | - | 75 |
| Abl | >10000 | - |
| B-Raf | >10000 | - |
| CDK1 | >10000 | - |
| CHK1 | >10000 | - |
| GSK3β | >10000 | - |
| JAK1 | >10000 | - |
| PDK1 | >10000 | - |
| PKCα | >10000 | - |
| RAF-1 | >10000 | - |
| ROCK1 | >10000 | - |
| MNK1 | - | - |
| Aurora A | - | - |
| RSK1 | - | - |
Data for Compound E22 from: J Med Chem. 2019 Aug 8;62(15):7264-7288.[1] Data for GDC-0941 from: J Med Chem. 2008 Sep 25;51(18):5522-32 and other sources.[2][3][4][5]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. A widely used method for this is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle of the LanthaScreen™ Eu Kinase Binding Assay:
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, excitation of the europium donor results in FRET to the Alexa Fluor® 647 acceptor, producing a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.
Experimental Workflow:
Workflow for LanthaScreen™ Kinase Binding Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: A typical buffer consists of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase-Antibody Mixture: The kinase of interest, tagged with an epitope (e.g., GST, His), is mixed with a europium-labeled antibody directed against the tag in kinase buffer.
-
Tracer Solution: The Alexa Fluor® 647-labeled tracer is diluted in kinase buffer to the desired concentration (typically at or near its Kd for the kinase).
-
Compound Dilutions: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer to create a concentration range for IC50 determination.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds.
-
Add the kinase-antibody mixture to all wells.
-
Initiate the binding reaction by adding the tracer solution to all wells.
-
The final assay volume is typically 15-20 µL.
-
-
Incubation and Plate Reading:
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
The plate is read on a microplate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
-
Data Analysis:
-
The TR-FRET signal is expressed as the ratio of the emission at 665 nm to that at 615 nm.
-
The data are plotted as the emission ratio versus the logarithm of the inhibitor concentration.
-
The resulting dose-response curve is fitted to a sigmoidal model to determine the IC50 value.
-
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. The diagram below illustrates the central role of Akt and the points of intervention for the discussed inhibitors.
PI3K/Akt signaling pathway and inhibitor targets.
Conclusion
This comparative guide provides a snapshot of the selectivity profiles for representative kinase inhibitors. The data highlights the importance of comprehensive screening to understand the full spectrum of a compound's activity. While the this compound scaffold is a promising starting point for the development of novel kinase inhibitors, careful optimization is required to achieve high selectivity for the desired target. The experimental protocols and pathway diagrams included herein serve as valuable resources for researchers in the field of drug discovery. Future work should focus on the detailed characterization of a broader range of piperidine-triazole derivatives to fully elucidate their therapeutic potential.
References
- 1. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. GDC-0941 | CAS:957054-30-7 | PI3K inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 4-(2H-1,2,3-Triazol-2-YL)piperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 4-(2H-1,2,3-triazol-2-yl)piperidine, emphasizing safety, environmental responsibility, and regulatory compliance.
The disposal of this compound, like any laboratory chemical, must be handled with care to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, information from SDSs for structurally similar compounds, such as piperidine and various triazole derivatives, offers a strong basis for establishing safe disposal protocols. The overarching principle is to treat this compound as hazardous waste and manage it accordingly.
Key Disposal Principles
-
Do not discharge into drains or the environment. This is a critical step to prevent water and soil contamination.[1][2]
-
Consult local, regional, and national regulations. Waste disposal regulations can vary significantly by location. Always adhere to the specific requirements of your institution and governing bodies.[1][2]
-
Utilize an approved waste disposal plant. The final disposition of the chemical waste should be handled by a licensed and qualified hazardous waste management company.[1][3]
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Should be classified as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes. | |
| Container Type | Use a dedicated, properly labeled, and sealed waste container made of a material compatible with the chemical. Keep the container tightly closed in a well-ventilated area. | [1] |
| Spill Residue | Absorb spills with an inert, non-combustible material (e.g., sand, diatomaceous earth). The contaminated absorbent must also be disposed of as hazardous waste. | [4] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste. | [4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep solid and liquid waste in separate, appropriately labeled containers.
-
-
Waste Accumulation:
-
Designate a specific, well-ventilated, and secure area for the accumulation of this hazardous waste.
-
Ensure the waste container is clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution.
-
-
Handling and Transfer:
-
When transferring waste to the accumulation container, do so in a chemical fume hood to minimize inhalation exposure.
-
Use a funnel for liquids to prevent spills.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Once the waste container is full or ready for pickup, arrange for its collection by your institution's EHS department or a contracted hazardous waste disposal company.
-
Complete all necessary waste disposal paperwork accurately and retain copies for your records.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(2H-1,2,3-Triazol-2-YL)piperidine
Essential Safety and Handling Guide for 4-(2H-1,2,3-Triazol-2-YL)piperidine
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the potential hazards associated with its structural components, piperidine and triazole, and are intended to ensure the safe management of this compound in a laboratory setting for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1] | Protects against splashes and dust particles that could cause eye irritation.[2] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.[1] | Prevents skin contact which can cause irritation or toxic effects.[2][3][4] |
| Skin and Body Protection | A lab coat must be worn at all times.[1] Long-sleeved clothing and closed-toe shoes are mandatory.[2] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.[5] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1][2] If working outside a fume hood is unavoidable and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1] | Prevents inhalation of potentially harmful vapors, which may cause respiratory tract irritation.[2] |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
All work with this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[1][2]
-
Safety showers and eyewash stations must be readily accessible.[1]
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust, vapors, or mists.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]
-
Wash hands thoroughly after handling.[4]
Storage:
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Categorization:
-
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Storage:
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Container: Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure lid.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[10]
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.[10]
Disposal Procedure:
-
Dispose of the chemical and any contaminated materials in accordance with all local, state, and federal regulations for hazardous waste.[2]
-
Do not allow the chemical to enter drains or waterways.[2][11]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][7]
IV. Emergency Procedures
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid dust generation.[2] For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite.[2]
-
Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with a suitable decontaminating agent.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[12] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Safe handling workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. peptide.com [peptide.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. isotope.com [isotope.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
